4,5-Dichloro-3-nitropyridin-2-amine
Description
Properties
IUPAC Name |
4,5-dichloro-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVDKOZOAOAFDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676983 | |
| Record name | 4,5-Dichloro-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
662116-67-8 | |
| Record name | 4,5-Dichloro-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4,5-Dichloro-3-nitropyridin-2-amine
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When conducting any chemical synthesis, it is imperative to follow all applicable safety regulations and guidelines, including the use of appropriate personal protective equipment (PPE), proper handling and disposal of chemical waste, and a thorough understanding of the potential hazards associated with the reagents and reaction conditions.
An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Dichloro-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloro-3-nitropyridin-2-amine is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of chloro, nitro, and amino functional groups on a pyridine core imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.
Chemical Identity and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | [2][3] |
| Molecular Weight | 208.00 g/mol | [2] |
| CAS Number | 662116-67-8 | [2][4] |
| Appearance | Light yellow to yellow solid | [1] |
| Melting Point | Not experimentally reported; similar compounds suggest a range of 150-200°C | |
| Boiling Point (Predicted) | 337.2 ± 37.0 °C | [5] |
| Density (Predicted) | 1.723 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | -0.86 ± 0.50 | [5] |
| LogP (Predicted) | 2.1 | [3] |
| Storage Conditions | 2-8°C, inert atmosphere | [6] |
Note on Data: The lack of publicly available experimental data for some properties, such as melting point and solubility, necessitates careful experimental determination prior to use in sensitive applications. The predicted values should be considered as estimates.
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known chemical shifts of similar dichloronitropyridinamine isomers, the following spectral characteristics can be anticipated. Commercial suppliers may provide compound-specific spectra upon request.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the single aromatic proton on the pyridine ring, likely in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing effects of the chloro and nitro groups. The amine protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display five distinct signals for the pyridine ring carbons. The carbons attached to the chlorine and nitro groups, as well as the carbon bearing the amino group, will have characteristic chemical shifts influenced by these substituents.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.
-
C=C and C=N stretching: In the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
N-O stretching (nitro group): Asymmetric and symmetric stretches typically observed around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of approximately 208 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with (M), (M+2), and (M+4) peaks in a ratio of approximately 9:6:1.
Synthesis and Purification
A definitive, step-by-step synthesis protocol for this compound is not explicitly detailed in publicly accessible literature. However, its synthesis can be inferred from procedures for analogous compounds. A plausible synthetic route would involve the nitration of a dichlorinated aminopyridine precursor.
Conceptual Synthetic Workflow
The synthesis likely starts from a commercially available dichloropyridine derivative, followed by nitration and amination steps, or nitration of a pre-formed amino-dichloropyridine. The exact sequence of these steps would be crucial for achieving the desired isomer. For instance, the synthesis of the related compound 2-amino-3,5-dichloropyridine has been reported via the chlorination of 2-amino-5-chloropyridine using N-chlorosuccinimide.[7] Nitration of a similar dichlorinated pyridine would likely be the subsequent step to introduce the nitro group at the 3-position.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2.  this compound  [lianhe-aigen.com]
- 3. PubChemLite - 2-amino-4,5-dichloro-3-nitropyridine (C5H3Cl2N3O2) [pubchemlite.lcsb.uni.lu]
- 4. synchem.de [synchem.de]
- 5. 2-Amino-4,5-dichloro-3-nitropyridine CAS#: 662116-67-8 [amp.chemicalbook.com]
- 6. 662116-67-8|this compound|BLD Pharm [bldpharm.com]
- 7. 2-Amino-3,5-dichloropyridine synthesis - chemicalbook [chemicalbook.com]
4,5-Dichloro-3-nitropyridin-2-amine CAS number and structure
An In-depth Technical Guide to 4,5-Dichloro-3-nitropyridin-2-amine
Introduction
This compound is a highly functionalized pyridine derivative that serves as a critical building block in modern synthetic chemistry. Its unique arrangement of activating and leaving groups—an amine, a nitro group, and two chlorine atoms—on the pyridine scaffold makes it a versatile precursor for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers, scientists, and professionals in the field of drug development and discovery.
Compound Identification and Physicochemical Properties
Accurate identification is paramount for any chemical synthesis. This compound is cataloged under a specific CAS Registry Number, ensuring its unambiguous identification in chemical databases and regulatory documents.
| Property | Value | Source(s) |
| CAS Number | 662116-67-8 | [1][2][3][4] |
| Molecular Formula | C5H3Cl2N3O2 | [1][3][5] |
| Molecular Weight | 208.00 g/mol | [1][3] |
| IUPAC Name | This compound | [5] |
| SMILES | C1=C(C(=C(C(=N1)N)--INVALID-LINK--[O-])Cl)Cl | [5] |
| InChI Key | KYVDKOZOAOAFDC-UHFFFAOYSA-N | [5] |
Chemical Structure:
The structure consists of a pyridine ring substituted with a primary amine at position 2, a nitro group at position 3, and chlorine atoms at positions 4 and 5.
Caption: 2D structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted pyridines like this compound requires a strategic approach to control regioselectivity. While specific, high-yield syntheses are often proprietary, a general pathway can be conceptualized based on established pyridine chemistry. A plausible route involves the nitration of a pre-existing 2-amino-4,5-dichloropyridine. The strong electron-donating nature of the amino group directs electrophilic substitution, while the reaction conditions must be carefully controlled to achieve the desired isomer.
A patent for a related compound, 4-amino-2-chloro-3-nitropyridine, details a method involving the nitration of 4-amino-2-chloropyridine using a mixture of nitric and sulfuric acid, followed by purification to separate isomers.[6] This highlights a common industrial strategy for producing nitropyridines.
Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of the target compound.
Exemplary Laboratory Protocol
This protocol is a representative example based on general procedures for the nitration of activated pyridine rings.
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool a mixture of concentrated sulfuric acid (5 volumes) to 0-5 °C in an ice-salt bath.
-
Substrate Addition : Slowly add 2-amino-4,5-dichloropyridine (1.0 equiv) to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.
-
Nitration : Prepare a nitrating mixture of fuming nitric acid (1.1 equiv) and concentrated sulfuric acid (2 volumes). Add this mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring : After the addition is complete, allow the mixture to stir at 5-10 °C for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching and Workup : Carefully pour the reaction mixture onto crushed ice. A precipitate should form. Adjust the pH of the resulting slurry to 6-7 using a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) while keeping the mixture cool.
-
Isolation and Purification : Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to isolate the desired 3-nitro isomer.
Reactivity and Application in Drug Discovery
The synthetic utility of this compound stems from the orchestrated reactivity of its functional groups. The pyridine nitrogen and the nitro group are strongly electron-withdrawing, which significantly activates the chlorine atoms at the C4 and C5 positions toward nucleophilic aromatic substitution (SNAr).[7][8]
This predictable reactivity makes it an invaluable intermediate for constructing more elaborate molecular architectures, particularly fused heterocyclic systems like imidazo[4,5-b]pyridines, which are privileged structures in medicinal chemistry.[9]
Role as a Synthetic Intermediate
The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the one at C5, allowing for regioselective functionalization. A nucleophile (e.g., an amine or thiol) can displace the C4-chloro group, leaving the C5-chloro and C2-amino groups available for subsequent chemical transformations, such as intramolecular cyclization to form fused ring systems.
Caption: Synthetic utility in building complex heterocyclic molecules.
This compound and its derivatives are instrumental in developing novel therapeutic agents. Nitropyridines are precursors for molecules with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[9][10] Specifically, they are used in the synthesis of inhibitors for targets like Janus kinase 2 (JAK2) and phosphodiesterases.[9]
Safety and Handling
As with any chlorinated and nitrated aromatic compound, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and respiratory irritation.[11] Refer to the Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.
Conclusion
This compound is a high-value chemical intermediate whose structural features provide a powerful platform for synthetic innovation. Its predictable reactivity in nucleophilic aromatic substitution reactions allows for the efficient and regioselective construction of complex, biologically active molecules. For scientists in drug discovery and medicinal chemistry, a thorough understanding of this building block's properties and potential is key to developing the next generation of therapeutic agents.
References
- 1.  this compound  [lianhe-aigen.com]
- 2. 662116-67-8|this compound|BLD Pharm [bldpharm.com]
- 3. synchem.de [synchem.de]
- 4. 2-Amino-4,5-dichloro-3-nitropyridine CAS#: 662116-67-8 [amp.chemicalbook.com]
- 5. PubChemLite - 2-amino-4,5-dichloro-3-nitropyridine (C5H3Cl2N3O2) [pubchemlite.lcsb.uni.lu]
- 6. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Stability of 4,5-Dichloro-3-nitropyridin-2-amine
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 4,5-dichloro-3-nitropyridin-2-amine, a key heterocyclic intermediate in the development of novel pharmaceuticals and agrochemicals. The pyridine ring, substituted with activating electron-withdrawing groups (two chloro and one nitro) and an electron-donating amino group, exhibits a rich and nuanced reactivity profile. This document will explore the key transformations of this molecule, including nucleophilic aromatic substitution (SNAr), reduction of the nitro moiety, and reactions involving the exocyclic amine. Furthermore, this guide will address the stability of the compound under various conditions, providing critical insights for its handling, storage, and application in complex synthetic routes. Methodologies and experimental considerations are discussed to provide researchers, scientists, and drug development professionals with a practical framework for utilizing this versatile building block.
Introduction
This compound is a polysubstituted pyridine derivative of significant interest in medicinal and materials chemistry. The strategic placement of its functional groups—two chlorine atoms, a nitro group, and an amino group—on the pyridine core imparts a unique electronic landscape that dictates its chemical behavior. The electron-deficient nature of the pyridine ring, further accentuated by the strongly electron-withdrawing nitro and chloro substituents, renders it highly susceptible to nucleophilic attack. Conversely, the amino group offers a site for electrophilic reactions and can modulate the overall reactivity of the molecule. Understanding the interplay of these functional groups is paramount for the rational design of synthetic pathways and the development of novel molecular entities. This guide aims to provide a detailed exploration of the reactivity and stability of this important synthetic intermediate.
Chemical Reactivity
The reactivity of this compound is dominated by three principal modes of transformation: nucleophilic aromatic substitution, reduction of the nitro group, and reactions at the amino functionality.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro group and the two chlorine atoms.[1][2] These substituents create a significant partial positive charge on the carbon atoms of the ring, facilitating attack by nucleophiles.
The regioselectivity of nucleophilic attack is a critical consideration. In polysubstituted pyridines, the positions ortho and para to the strongly activating nitro group are the most susceptible to substitution.[3] In the case of this compound, the C4 and C5 positions bear chloro leaving groups. The C4 position is para to the ring nitrogen and ortho to the nitro group, while the C5 position is meta to the nitro group. Generally, nucleophilic attack is favored at the 4-position due to the combined activating effects of the ring nitrogen and the para-directing influence of the nitro group.[4]
Typical Nucleophiles and Reaction Conditions:
| Nucleophile | Reagent Example | Typical Conditions | Product Type |
| Amines | Primary/Secondary Amines, Ammonia | Room temperature to moderate heating (50-100°C) in a suitable solvent (e.g., ethanol, THF) | 4-Amino-5-chloro-3-nitropyridin-2-amine derivatives |
| Alkoxides | Sodium methoxide, Sodium ethoxide | Anhydrous alcohol at room temperature or elevated temperatures | 4-Alkoxy-5-chloro-3-nitropyridin-2-amine derivatives |
| Thiolates | Sodium thiophenoxide | Aprotic polar solvent (e.g., DMF, DMSO) | 4-(Arylthio)-5-chloro-3-nitropyridin-2-amine derivatives |
Experimental Protocol: Amination at the C4 Position
-
In a round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of anhydrous ethanol.
-
Add 1.2 mmol of the desired primary or secondary amine to the solution.
-
Add 2.0 mmol of a non-nucleophilic base, such as triethylamine or potassium carbonate, to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 60°C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous ethanol is a common choice as it readily dissolves the reactants and is relatively inert under the reaction conditions.
-
Base: A base is required to neutralize the HCl generated during the substitution reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid competing reactions.
-
Monitoring: TLC is a crucial technique to track the consumption of the starting material and the formation of the product, allowing for optimal reaction timing.
Caption: Generalized SNAr mechanism on this compound.
Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, providing a pathway to 4,5-dichloro-pyridine-2,3-diamine. This transformation is of significant utility in the synthesis of fused heterocyclic systems, such as imidazopyridines, which are prevalent scaffolds in medicinal chemistry.
A variety of reducing agents can be employed for this conversion, with the choice of reagent often dictated by the presence of other sensitive functional groups in the molecule.[5]
Common Reducing Agents and Conditions:
| Reducing Agent | Typical Conditions | Comments |
| Catalytic Hydrogenation (H2/Pd-C, PtO2) | H2 gas (1 atm or higher), Pd/C or PtO2 catalyst, in a solvent like ethanol or ethyl acetate. | Generally clean and high-yielding. May also reduce the chloro groups under harsh conditions (hydrodehalogenation). |
| Metal/Acid (Fe/HCl, SnCl2/HCl) | Iron powder or tin(II) chloride in the presence of a strong acid. | A classic and effective method. The workup can be more involved due to the presence of metal salts. |
| Sodium Dithionite (Na2S2O4) | Aqueous or biphasic conditions. | A milder reducing agent, often used when other reducible functional groups are present. |
Experimental Protocol: Reduction of the Nitro Group using Iron in Acetic Acid
-
To a stirred suspension of this compound (1.0 mmol) in glacial acetic acid (10 mL), add iron powder (5.0 mmol) portion-wise.
-
Heat the reaction mixture to 80-90°C and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of celite to remove the excess iron.
-
Neutralize the filtrate carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 4,5-dichloro-pyridine-2,3-diamine can be purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Reagent: Iron in acetic acid is a cost-effective and efficient reducing system for nitroarenes.
-
Temperature: Heating is often necessary to increase the reaction rate.
-
Workup: Neutralization is crucial to remove the acetic acid and allow for the extraction of the basic diamine product into an organic solvent.
Caption: Common methods for the reduction of the nitro group.
Reactions of the Amino Group
The exocyclic amino group at the C2 position can undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization. However, the nucleophilicity of this amino group is somewhat diminished due to the electron-withdrawing effects of the adjacent ring nitrogen and the other substituents.
Acylation: The amino group can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amide.[6] This reaction is often used to protect the amino group or to introduce further functionality.
Diazotization: Treatment of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures can lead to the formation of a diazonium salt.[6] These intermediates are versatile and can be subsequently converted to a variety of other functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer-type reactions.
Stability
The stability of this compound is an important consideration for its storage and handling.
Chemical Stability:
-
Acids: The compound is stable in the presence of non-nucleophilic acids. However, in strong, hot acidic conditions, hydrolysis of the amino group or other degradation pathways may occur.
-
Bases: Strong bases can deprotonate the amino group and may promote nucleophilic substitution reactions if a suitable nucleophile is present.
-
Oxidizing and Reducing Agents: The compound is incompatible with strong oxidizing and reducing agents.[8] Oxidizing agents can react with the amino group, while reducing agents will readily reduce the nitro group.
Handling Precautions:
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[9] Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a highly functionalized pyridine derivative with a well-defined reactivity profile. Its susceptibility to nucleophilic aromatic substitution, primarily at the C4 position, and the facile reduction of its nitro group make it a valuable precursor for the synthesis of a wide range of more complex heterocyclic structures. The amino group provides an additional handle for chemical modification. By understanding the interplay of its functional groups and its stability characteristics, researchers can effectively leverage this compound in the design and execution of innovative synthetic strategies in drug discovery and materials science.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]
4,5-Dichloro-3-nitropyridin-2-amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Overview of Substituted Pyridines in Medicinal Chemistry
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence in drug design stems from their ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, metal coordination, and π-stacking. The pyridine ring is a bioisostere of a phenyl group, but with the added feature of a nitrogen atom that can act as a hydrogen bond acceptor and impart aqueous solubility. This unique combination of properties makes substituted pyridines "privileged structures" in the development of novel therapeutics.[1]
Significance of 4,5-Dichloro-3-nitropyridin-2-amine as a Building Block
Among the vast landscape of substituted pyridines, this compound stands out as a highly versatile and valuable building block for the synthesis of complex heterocyclic scaffolds. Its strategic placement of reactive functional groups—two chloro substituents, a nitro group, and an amino group—on the pyridine ring allows for a wide range of chemical transformations. The electron-withdrawing nature of the nitro group and the chloro atoms activates the pyridine ring for nucleophilic aromatic substitution, a key reaction in the construction of diverse molecular libraries.[3] This compound has emerged as a critical intermediate in the synthesis of potent kinase inhibitors, highlighting its importance in contemporary drug discovery programs.[4]
Scope of the Guide
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, synthesis, chemical reactivity, and applications in drug discovery, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols and mechanistic insights are provided to enable the effective utilization of this important synthetic intermediate.
Physicochemical Properties and Safety
Chemical Structure and Properties
| Property | Value | Reference |
| Molecular Formula | C5H3Cl2N3O2 | [5] |
| Molecular Weight | 208.00 g/mol | [5] |
| CAS Number | 662116-67-8 | [5] |
| Appearance | Yellow to orange solid | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in organic solvents such as DMSO and DMF | N/A |
Spectroscopic Data
-
¹H NMR: The proton on the pyridine ring is expected to appear as a singlet in the aromatic region, likely downfield due to the electron-withdrawing effects of the chloro and nitro substituents. The protons of the amino group may appear as a broad singlet.
-
¹³C NMR: The spectrum would show five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts would be influenced by the attached functional groups.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with isotopic peaks characteristic of the two chlorine atoms. Fragmentation patterns would likely involve the loss of the nitro group and chlorine atoms.[6]
Safety and Handling Precautions
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Synthesis of this compound
General Synthetic Strategies for Chlorinated Nitropyridines
The synthesis of chlorinated nitropyridines often involves a multi-step process that may include:
-
Nitration: Introduction of a nitro group onto the pyridine ring using nitrating agents such as a mixture of nitric acid and sulfuric acid.
-
Chlorination: Introduction of chlorine atoms using chlorinating agents like N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃).
-
Amination: Introduction of an amino group, often through nucleophilic substitution of a chloro or other leaving group.
The order and specific conditions of these reactions are crucial for achieving the desired regiochemistry.
Proposed Synthetic Protocol
A specific, detailed protocol for the synthesis of this compound is not explicitly available in a single source. However, based on a reported synthesis of this compound via the halogenation of a precursor, the following protocol is proposed.[4] This protocol involves the chlorination of 2-amino-4-chloro-3-nitropyridine.
Step 1: Synthesis of 2-amino-4-chloro-3-nitropyridine (Precursor)
A detailed, validated protocol for the synthesis of this precursor can be found in the literature.[7]
Step 2: Chlorination to form this compound
-
To a solution of 2-amino-4-chloro-3-nitropyridine in a suitable solvent such as acetonitrile, add N-chlorosuccinimide (NCS).
-
Heat the reaction mixture at an elevated temperature (e.g., 80 °C) for a sufficient period (e.g., 1 hour) to ensure complete reaction.
-
Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Purification and Characterization
The final product should be purified to a high degree of purity, especially if it is intended for use in drug discovery applications. Common purification techniques include:
-
Recrystallization: Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals.
-
Column Chromatography: Separating the product from impurities by passing it through a column packed with a stationary phase such as silica gel.
The purified compound should be characterized using various analytical techniques to confirm its identity and purity:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Chemical Reactivity and Mechanistic Insights
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro group and chloro substituents.[3] This makes it an excellent substrate for reactions with various nucleophiles, particularly amines.
The presence of two chloro substituents at positions 4 and 5 raises the question of regioselectivity in SNAr reactions. The position of nucleophilic attack is influenced by both electronic and steric factors. The nitro group at position 3 strongly activates the ortho (position 2 and 4) and para (position 6, not relevant here) positions towards nucleophilic attack. In this case, the chloro group at C4 is more susceptible to substitution than the one at C5. This is because the intermediate formed upon attack at C4 is better stabilized by resonance involving the nitro group.[8]
The SNAr reaction proceeds through a two-step mechanism involving the formation of a Meisenheimer complex as a reaction intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5.  this compound  [lianhe-aigen.com]
- 6. benchchem.com [benchchem.com]
- 7. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to the Commercial Procurement and Application of 4,5-Dichloro-3-nitropyridin-2-amine
Abstract
This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the procurement and handling of 4,5-Dichloro-3-nitropyridin-2-amine (CAS No. 662116-67-8). As a highly functionalized pyridine, this compound serves as a critical building block in medicinal chemistry for the synthesis of complex heterocyclic systems and novel chemical entities.[1][2] This document moves beyond a simple list of vendors to offer a framework for supplier evaluation, quality control verification, and safe laboratory handling. We will explore the causality behind experimental choices, emphasize self-validating protocols, and provide a representative synthetic application to illustrate the compound's utility.
Introduction: The Strategic Value of this compound
This compound is a substituted pyridine derivative whose value in synthetic chemistry is derived from its unique arrangement of functional groups. The electron-withdrawing nitro group, in conjunction with two chlorine atoms, significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions.[3] This inherent reactivity makes it a versatile precursor for constructing elaborate molecular architectures, particularly in the development of bioactive molecules for the pharmaceutical and agrochemical industries.[1][4]
Nitropyridine derivatives are foundational to the synthesis of a wide range of compounds demonstrating antitumor, antiviral, and anti-inflammatory activities.[1] The strategic placement of the amine and chloro substituents on the this compound scaffold allows for sequential, regioselective modifications, providing a robust platform for library synthesis and lead optimization campaigns in drug discovery.
Key Physicochemical Properties:
-
Appearance: Typically a yellow to orange solid.
-
Melting Point: 155 - 158 °C[8]
-
Density: 1.26 g/cm³ at 25 °C[8]
Commercial Suppliers and Qualification Strategy
The selection of a commercial supplier for a critical starting material like this compound is a decision that directly impacts experimental reproducibility and the integrity of a research program. Purity, consistency, and reliable documentation are paramount. Below is a comparative table of known suppliers, followed by an essential guide to qualifying a vendor.
| Supplier | Purity Specification | Available Documentation | Notes |
| Sigma-Aldrich (Merck) | Not explicitly stated on summary pages, requires CoA | Safety Data Sheet (SDS)[8] | A well-established supplier with robust documentation and distribution networks. |
| BLDpharm | Not explicitly stated, requires CoA | NMR, HPLC, LC-MS, UPLC data available[9] | Offers a range of analytical data for verification, indicating a focus on quality control.[9][10] |
| Lianhe Aigen Pharma Co., Ltd. | Inquire | Product data sheet[5] | A specialized pharmaceutical intermediate supplier. |
| Shenzhen Regent Biochemistry | Typically >98% (by NMR/HPLC/GC)[11] | Example QC reports available, offers custom synthesis | Emphasizes stringent quality assurance and offers tailored solutions.[11] |
| Synchem | >95%[7] | Basic product data | Specializes in rare chemicals and building blocks for research.[7] |
| Laibo Chem | Inquire | Product listing | Available in various package sizes.[12] |
Expert Insight: Beyond the Catalog Listing
A catalog listing is merely an invitation to a more rigorous evaluation. For a Senior Scientist, the true measure of a supplier lies in their commitment to quality and transparency.
-
The Primacy of the Certificate of Analysis (CoA): Always request a lot-specific CoA before purchase. This document is the definitive record of purity (typically by HPLC or GC), identity (by ¹H NMR and/or MS), and appearance. Scrutinize the CoA for residual solvents, inorganic impurities, and any uncharacterized peaks.
-
Lot-to-Lot Consistency: In drug development, consistency is non-negotiable. Inquire with the supplier about their process controls and how they ensure minimal variation between batches. A reliable supplier can provide data from previous lots for comparison.
-
Analytical Data Accessibility: Suppliers like BLDpharm and Shenzhen Regent Biochemistry who proactively offer access to raw analytical data (NMR, HPLC spectra) demonstrate confidence in their product quality.[9][11] This transparency allows for an independent verification of structure and purity.
Critical Safety and Handling Protocols
This compound is a potent chemical with significant health hazards. A comprehensive understanding and strict adherence to safety protocols are mandatory. The Safety Data Sheet (SDS) from suppliers like Sigma-Aldrich provides the foundational hazard information.[8]
Summary of GHS Hazard Statements:
-
H300: Fatal if swallowed.[8]
-
H311 + H331: Toxic in contact with skin or if inhaled.[8]
-
H314: Causes severe skin burns and eye damage.[8]
-
H411: Toxic to aquatic life with long lasting effects.[8]
Mandatory Laboratory Handling Procedures:
-
Engineering Controls: All manipulations, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust.[8] Ensure eyewash stations and safety showers are immediately accessible.[13]
-
Personal Protective Equipment (PPE): A non-negotiable, multi-layered approach is required:
-
Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile), and consider double-gloving.[14]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a risk of splashing.[8]
-
Body Protection: A flame-resistant lab coat and appropriate protective clothing are essential to prevent skin contact.[14]
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is required when dusts are generated.[8][14]
-
-
Storage: Store the compound in a tightly closed container in a dry, well-ventilated, and secure area, accessible only to authorized personnel.[8]
-
Disposal: Dispose of waste materials as hazardous waste in accordance with all local, state, and federal regulations. Avoid release to the environment.[8][15]
Caption: Workflow for the safe laboratory handling of this compound.
Experimental Protocol: Representative Nucleophilic Aromatic Substitution (SNAr)
To illustrate the synthetic utility of this building block, the following protocol describes a representative SNAr reaction, where a primary amine displaces the more activated chlorine atom. The choice of a non-polar, aprotic solvent and a non-nucleophilic base is critical to prevent unwanted side reactions and ensure high yield.
Objective: Synthesis of a 4-substituted amino-5-chloro-3-nitropyridin-2-amine derivative.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material (concentration approx. 0.1 M).
-
Reagent Addition: Sequentially add DIPEA (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq) at room temperature while stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours). The high reactivity of the starting material usually allows for mild reaction conditions.[3]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes the DIPEA hydrochloride salt and any acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Procurement and Quality Verification Workflow
A systematic workflow for procuring and verifying new chemical entities is a hallmark of an efficient and reliable research operation. This process ensures that only high-quality, correctly identified materials enter the research pipeline.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5.  this compound  [lianhe-aigen.com]
- 6. PubChemLite - 2-amino-4,5-dichloro-3-nitropyridine (C5H3Cl2N3O2) [pubchemlite.lcsb.uni.lu]
- 7. synchem.de [synchem.de]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 662116-67-8|this compound|BLD Pharm [bldpharm.com]
- 10. 24484-96-6|4-Chloro-5-nitropyridin-2-amine|BLD Pharm [bldpharm.com]
- 11. lookchem.com [lookchem.com]
- 12. 4,5-Dichloro-3-nitropyridin-2-amine , Package: 50g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. biosynth.com [biosynth.com]
- 15. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: Leveraging 4,5-Dichloro-3-nitropyridin-2-amine in Modern Organic Synthesis
Introduction: The Strategic Value of a Polysubstituted Pyridine
4,5-Dichloro-3-nitropyridin-2-amine (CAS No. 662116-67-8) is a highly functionalized pyridine derivative that has emerged as a cornerstone building block in synthetic and medicinal chemistry.[1] Its strategic arrangement of reactive sites—two distinct chlorine atoms, an activating nitro group, and a directing amino group—provides a rich platform for constructing complex molecular architectures. The pyridine core is a "privileged structural motif" in drug design, and this particular reagent offers an efficient entry point into novel heterocyclic systems.[2] Notably, its utility is pronounced in the synthesis of kinase inhibitors, where it serves as a key precursor for scaffolds like imidazo[4,5-b]pyridines.[3][4] This guide provides an in-depth exploration of its reactivity, offering detailed protocols for its application in key synthetic transformations.
Critical Safety & Handling Protocols
This compound is a potent chemical that requires careful handling to ensure laboratory safety.
Hazard Profile Summary:
-
Acute Toxicity: Fatal if swallowed and toxic in contact with skin or if inhaled.
-
Corrosivity: Causes severe skin burns and serious eye damage.
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
| Hazard Statement | GHS Classification | Precautionary Measures |
| H300: Fatal if swallowed | Acute Toxicity (Oral), Cat. 2 | P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER. |
| H311 + H331: Toxic in contact with skin/inhaled | Acute Toxicity (Dermal/Inhal.), Cat. 3 | P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/clothing/eye protection. |
| H314: Causes severe skin burns and eye damage | Skin Corrosion, Cat. 1B | P260: Do not breathe dust. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
| H411: Toxic to aquatic life | Aquatic Hazard, Chronic Cat. 2 | P273: Avoid release to the environment. |
Handling Protocol:
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust. Ensure eyewash stations and safety showers are in close proximity.[5]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles or a face shield.[6] Respiratory protection is required when dusts are generated.
-
Storage: Store in a tightly closed, dry container in a well-ventilated and secure area, away from incompatible materials.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Cornerstone Reaction
The most fundamental and widely utilized reaction of this compound is the Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is rendered electron-deficient by the ring nitrogen and, more significantly, by the powerful electron-withdrawing nitro group at the C3 position. This activation facilitates the displacement of the chlorine atoms by nucleophiles.
The Principle of Regioselectivity
A key feature of this building block is the high regioselectivity of the first substitution. Nucleophilic attack occurs preferentially at the C4 position over the C2 position.
Causality:
-
Attack at C4 (ortho to -NO₂): When a nucleophile attacks the C4 position, the negative charge of the resulting Meisenheimer intermediate is effectively delocalized onto the adjacent nitro group through resonance. This provides substantial stabilization, lowering the activation energy for this pathway.[8]
-
Attack at C2 (meta to -NO₂): An attack at the C2 position does not permit direct resonance delocalization of the negative charge onto the nitro group. The resulting intermediate is less stable, making this pathway kinetically less favorable.[8]
This predictable selectivity allows for the sequential and controlled introduction of different functionalities onto the pyridine scaffold.
Caption: Regioselective S(N)Ar at the C4 position.
General Protocol: SNAr with an Amine Nucleophile
This protocol describes the selective substitution of the C4-chloride with a generic secondary amine, a common first step in the synthesis of kinase inhibitors.[3][4]
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., N-Boc-piperazine) (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 eq)
-
Solvent: 2-Propanol (IPA), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the chosen solvent (approx. 0.1 M concentration).
-
Reagent Addition: Add the amine nucleophile (1.1 eq) followed by the base (DIPEA, 2.0 eq).
-
Reaction: Heat the mixture to 60-80 °C. The causality for heating is to provide sufficient activation energy to overcome the barrier of disrupting aromaticity, even in this activated system.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-18 hours).
-
Work-up: Cool the reaction to room temperature. If a precipitate has formed, it can be isolated by filtration. Otherwise, concentrate the mixture under reduced pressure.
-
Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product is then purified by silica gel column chromatography to yield the 4-substituted-5-chloro-3-nitropyridin-2-amine derivative.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
While the C4-position is readily functionalized via SNAr, the less reactive C5-chloride can be targeted using powerful palladium-catalyzed cross-coupling reactions to form C-C or C-N bonds. These reactions dramatically expand the molecular diversity achievable from this building block.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming a carbon-carbon bond between the C5 position and various aryl or heteroaryl groups.[10] This is critical for elaborating the core scaffold.
Mechanism Overview: The reaction proceeds through a catalytic cycle involving:
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond.
-
Transmetalation: The organic group is transferred from the boronic acid (or ester) to the palladium center.
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol: Suzuki-Miyaura Coupling
-
Substrate: 4-substituted-5-chloro-3-nitropyridin-2-amine derivative (1.0 eq)
-
Coupling Partner: Arylboronic acid or pinacol ester (1.2-1.5 eq)
-
Catalyst: PdCl₂(dppf) or Pd(PPh₃)₄ (2-5 mol%)
-
Base: 2M aqueous Na₂CO₃ or K₃PO₄ (3.0 eq)
Procedure:
-
Inert Atmosphere: To a flask, add the pyridine substrate (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and the base (e.g., K₃PO₄, 3.0 eq).
-
Degassing: Seal the flask, evacuate, and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/Water 4:1) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-24 hours.
-
Monitoring & Work-up: Monitor by TLC/LC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the residue by silica gel column chromatography.
Buchwald-Hartwig Amination for C-N Bond Formation
For instances where a second nitrogen linkage is desired at the C5 position, the Buchwald-Hartwig amination is the reaction of choice. It allows for the coupling of primary or secondary amines with the aryl chloride under milder conditions than classical methods.[12][13]
Mechanism Overview: The cycle is similar to Suzuki, but involves the formation of a palladium-amido complex before reductive elimination.[14]
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple, forming the C-N bond and regenerating the Pd(0) catalyst.[12]
References
- 1.  this compound  [lianhe-aigen.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: Regioselective Suzuki-Miyaura Coupling of 4,5-Dichloro-3-nitropyridin-2-amine for the Synthesis of Novel Pharmaceutical Intermediates
Abstract
This document provides a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions with 4,5-dichloro-3-nitropyridin-2-amine, a critical building block in medicinal chemistry. The protocol details methodologies for achieving regioselective C-C bond formation, a key challenge in the functionalization of di-substituted pyridine rings. We will delve into the rationale behind experimental choices, from catalyst and ligand selection to the optimization of reaction conditions, to ensure reproducible and high-yield synthesis of mono-arylated products. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile reaction for the creation of novel molecular entities.
Introduction: The Significance of Functionalized Nitropyridines
Substituted pyridines are prevalent scaffolds in a vast array of pharmaceuticals and agrochemicals. Specifically, the this compound core offers multiple reaction sites, making it a versatile starting material for the synthesis of complex, biologically active molecules. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds due to its mild reaction conditions and tolerance of a broad range of functional groups.[1][2] The regioselective functionalization of di-substituted pyridines, however, can be challenging. This application note outlines a detailed protocol for the selective Suzuki coupling at the C4 position of this compound, a crucial step in the synthesis of novel pharmaceutical intermediates.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the organoboron compound is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[3][4]
Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Arylboronic Acid | ≥97% | Commercially Available | A variety can be used. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| SPhos | ≥98% | Commercially Available | Ligand |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially Available | Base |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Solvent |
| Water | Degassed, Deionized | In-house | |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction |
| Brine (Saturated NaCl solution) | In-house | For washing | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography |
Experimental Protocol: C4-Selective Arylation
This protocol is optimized for the selective mono-arylation at the C4 position of this compound.
Reaction Setup
Figure 2. Workflow for the Suzuki coupling reaction setup.
Step-by-Step Procedure
-
Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Catalyst Premix: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Reaction Initiation: Add the catalyst premix to the reaction mixture via syringe.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 20 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired mono-arylated product.
Optimization of Reaction Conditions
The regioselectivity and yield of the Suzuki coupling reaction are highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various reported conditions for similar dichloropyridine substrates, providing a basis for further optimization.
| Catalyst System | Dichloropyridine Substrate | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Selectivity (C4:C2) | Reference |
| Pd(PEPPSI)(IPr) | 2,4-Dichloropyridine | Phenylboronic acid | K₂CO₃ | Dioxane | 80 | 85 | 10.4:1 | [5] |
| Pd(OAc)₂ / SPhos | 2,5-Dichloropyridine | Arylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | High | C2-selective | [6] |
| PdCl₂ / NBu₄Br | 2,4-Dichloropyridine | Phenylboronic acid | Na₂CO₃ | N/A | 60-100 | High | >99:1 | [7] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and nitrile gloves.[8]
-
Handling Reagents:
-
Palladium Catalysts: Palladium compounds can be flammable solids and may cause skin and eye irritation.[9] Handle in a well-ventilated area or fume hood. Avoid generating dust.[8][10]
-
This compound: Nitroaromatic compounds can be toxic and should be handled with care. Avoid inhalation and skin contact.
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Use in a fume hood and away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[11]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | Inactive catalyst | Ensure the catalyst is fresh and properly stored. Prepare the catalyst premix just before use. |
| Insufficiently inert atmosphere | Thoroughly degas solvents and ensure the reaction vessel is properly sealed under an inert atmosphere. | |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. |
| Product degradation | Monitor the reaction closely and work up as soon as it is complete. | |
| Poor Regioselectivity | Incorrect ligand or base | Screen different ligands and bases to optimize for the desired isomer. N-heterocyclic carbene (NHC) ligands like IPr have shown good C4 selectivity in some cases.[7] |
Conclusion
This application note provides a robust and detailed protocol for the regioselective Suzuki-Miyaura coupling of this compound. By carefully selecting the catalyst system and reaction conditions, researchers can achieve high yields of the desired C4-arylated product, a valuable intermediate for the synthesis of novel compounds in drug discovery and development. The provided guidelines for optimization and troubleshooting will further aid in the successful application of this powerful synthetic methodology.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. louisville.edu [louisville.edu]
Application Notes & Protocols: Strategic Synthesis of Fused Heterocyclic Scaffolds from 4,5-Dichloro-3-nitropyridin-2-amine
Foreword: The Strategic Value of 4,5-Dichloro-3-nitropyridin-2-amine
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1] Among the vast array of functionalized pyridines, this compound stands out as a uniquely versatile and powerful building block. Its strategic importance stems from a confluence of precisely positioned functional groups, each offering a distinct handle for synthetic manipulation.
The molecule's reactivity is governed by several key features:
-
Two Differentiable Chlorine Atoms: Positioned at C4 and C5, these halogens serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.
-
A Potent Activating Group: The nitro group at C3 is strongly electron-withdrawing, which significantly activates the pyridine ring towards nucleophilic attack, particularly at the C4 position.
-
An Intrinsic Nucleophile: The amino group at C2 provides a built-in nucleophilic center, ideal for intramolecular cyclization reactions to form fused ring systems.
This guide provides an in-depth exploration of the synthetic utility of this precursor, moving beyond simple reaction lists to explain the causality behind the protocols. We will detail methodologies for constructing high-value fused heterocyclic systems, including pyrido[2,3-b]pyrazines and thieno[2,3-b]pyridines, which are prevalent motifs in pharmacologically active compounds.[2][3][4]
Part 1: Synthesis of Pyrido[2,3-b]pyrazine Derivatives
The pyrido[2,3-b]pyrazine core is a key pharmacophore found in a range of therapeutic agents, including kinase inhibitors for oncology. The synthesis from this compound is a multi-step process that hinges on the initial reduction of the nitro group to create a reactive diamine intermediate, which then undergoes condensation and cyclization.
Conceptual Workflow: From Dichloro-nitropyridine to Pyrido-pyrazine
The overall strategy involves two critical transformations:
-
Reduction: The nitro group is selectively reduced to an amine, yielding 4,5-dichloropyridine-2,3-diamine. This step is crucial as it unmasks the second amino group required for pyrazine ring formation.
-
Condensation & Cyclization: The resulting diamine is reacted with a 1,2-dicarbonyl compound (or its equivalent). The two amino groups condense with the two carbonyls to form the fused pyrazine ring.
Caption: Workflow for Pyrido[2,3-b]pyrazine Synthesis.
Protocol 1.1: Synthesis of 6,7-Dichloro-2,3-diphenylpyrido[2,3-b]pyrazine
This protocol details the synthesis using benzil as the 1,2-dicarbonyl component.
Step 1: Reduction of this compound
-
Rationale: The reduction of an aromatic nitro group in the presence of aryl halides is a standard transformation. Stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl) is a classic and effective method. Iron powder in acidic medium (like HCl or acetic acid) is a cost-effective and common alternative. This protocol uses iron in acidic ethanol, a milder condition that preserves the chloro-substituents. The reaction of 2-amino-3-nitropyridines with reducing agents like iron in acidified ethanol is a well-established method for producing 2,3-diaminopyridines.[5]
-
Materials:
-
This compound: 1.0 g (4.81 mmol)
-
Iron powder (<100 mesh): 1.34 g (24.0 mmol, 5 eq.)
-
Ethanol: 25 mL
-
Concentrated Hydrochloric Acid (HCl): 1 mL
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
-
Procedure:
-
Suspend this compound and iron powder in ethanol in a 100 mL round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux with vigorous stirring.
-
Add the concentrated HCl dropwise via a syringe over 5 minutes. The reaction is exothermic.
-
Maintain reflux for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron residues. Wash the Celite® pad with additional ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Neutralize the residue carefully with saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 4,5-dichloropyridine-2,3-diamine, which can be used in the next step without further purification.
-
Step 2: Condensation with Benzil
-
Rationale: The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound to form a quinoxaline or a related fused pyrazine system is a robust and high-yielding reaction, often referred to as the Hinsberg reaction. The reaction is typically acid-catalyzed, but often proceeds simply upon heating the reactants in a suitable solvent like ethanol or acetic acid.[6]
-
Materials:
-
4,5-dichloropyridine-2,3-diamine (from Step 1): ~0.85 g (4.81 mmol)
-
Benzil: 1.01 g (4.81 mmol, 1 eq.)
-
Glacial Acetic Acid: 15 mL
-
-
Procedure:
-
Dissolve the crude 4,5-dichloropyridine-2,3-diamine and benzil in glacial acetic acid in a 50 mL round-bottom flask.
-
Heat the mixture to reflux for 3 hours. A precipitate may form as the reaction progresses.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).
-
Dry the product under vacuum to yield 6,7-dichloro-2,3-diphenylpyrido[2,3-b]pyrazine as a solid.
-
| Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temp (°C) | Typical Yield (%) |
| This compound | - | Fe, HCl | Ethanol | Reflux | >90 (crude) |
| 4,5-dichloropyridine-2,3-diamine | Benzil | - | Acetic Acid | Reflux | 85-95 |
Part 2: Synthesis of Thieno[2,3-b]pyridine Derivatives
Thieno[2,3-b]pyridines are another class of "privileged scaffolds" in drug discovery, known for their diverse biological activities, including use as chemosensitizing agents.[2] Their synthesis from this compound typically proceeds via a nucleophilic substitution followed by an intramolecular cyclization.
Conceptual Workflow: Gewald-Type Synthesis Pathway
This approach adapts the principles of the Gewald reaction.
-
SNAr Reaction: The highly activated C4-chloro is displaced by a sulfur nucleophile, typically an α-mercaptoacetate ester. The regioselectivity is driven by the strong activating effect of the ortho-nitro group.[7]
-
Reductive Cyclization: The nitro group is reduced to an amine. The newly formed amine then undergoes intramolecular condensation with the adjacent ester carbonyl to form the fused thiophene ring.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Strategic Application of 4,5-Dichloro-3-nitropyridin-2-amine in the Discovery of Potent Kinase Inhibitors
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a target class of immense importance. Their dysregulation is a hallmark of numerous diseases, making them a focal point for drug discovery efforts. Within this context, the strategic selection of starting materials is paramount. 4,5-Dichloro-3-nitropyridin-2-amine has emerged as a highly versatile and valuable building block for the construction of diverse kinase inhibitor libraries. Its unique substitution pattern—an amine, a nitro group, and two distinct chlorine atoms—provides a rich chemical handle for sequential and regioselective modifications, enabling the rapid generation of complex molecular architectures.
This guide provides an in-depth exploration of the application of this compound in kinase inhibitor discovery. We will delve into the chemical rationale behind its use, provide detailed, field-proven protocols for its derivatization, and present case studies of its successful application in the development of inhibitors targeting key oncogenic kinases such as Aurora and FMS-like tyrosine kinase 3 (FLT3).
The Chemical Rationale: Why this compound is a Superior Starting Material
The utility of this compound in kinase inhibitor synthesis is not coincidental; it is a direct consequence of its inherent electronic and steric properties. The pyridine core, an electron-deficient heterocycle, is further activated towards nucleophilic attack by the potent electron-withdrawing nitro group at the 3-position. This activation is crucial for the initial and most critical synthetic step: nucleophilic aromatic substitution (SNAr).
A key feature of this starting material is the predictable regioselectivity of the first substitution. The chlorine at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C5 position. This is due to the ability of the ortho-nitro group to stabilize the negative charge of the Meisenheimer intermediate formed during the C4-attack pathway through resonance.[1] This reliable regioselectivity allows for the controlled introduction of a diverse range of substituents at the C4 position, which often forms a key interaction point within the kinase active site. The remaining chlorine at the C5 position can then be addressed in subsequent synthetic steps, often through palladium-catalyzed cross-coupling reactions, to build out the inhibitor scaffold.
The 2-amino group serves as a crucial anchor for the subsequent formation of fused ring systems, most notably the imidazo[4,5-b]pyridine core, which is a well-established pharmacophore in many kinase inhibitors.[2][3] The adjacent nitro group is then perfectly positioned to be reduced to an amine, which can then undergo cyclization with an appropriate electrophile to form the imidazole ring.
Core Synthetic Workflow: From Starting Material to Kinase Inhibitor Scaffold
The general synthetic strategy for utilizing this compound to construct imidazo[4,5-b]pyridine-based kinase inhibitors follows a logical and efficient three-step sequence. This workflow allows for the systematic introduction of diversity elements at key positions of the scaffold, facilitating the exploration of structure-activity relationships (SAR).
Caption: General synthetic workflow for imidazo[4,5-b]pyridine kinase inhibitors.
Detailed Application Protocols
The following protocols are based on established and validated procedures for the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors from this compound.
Protocol 1: Synthesis of 4-Substituted-5-chloro-3-nitropyridin-2-amine (Intermediate A)
This protocol details the regioselective nucleophilic aromatic substitution at the C4 position of the starting material. The choice of amine in this step is critical as it introduces the first point of diversity (R1/R2) into the molecule.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
2-Propanol (or other suitable solvent such as acetonitrile or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound and the desired primary or secondary amine.
-
Add 2-propanol to the flask to achieve a concentration of approximately 0.1-0.2 M.
-
Add N,N-diisopropylethylamine (DIPEA) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-18 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates from the reaction mixture upon cooling. If so, collect the solid by filtration, wash with cold 2-propanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The residue can then be purified by flash column chromatography on silica gel to yield the desired 4-substituted-5-chloro-3-nitropyridin-2-amine.
Self-Validation: The regioselectivity of the substitution can be confirmed by 2D NMR techniques (e.g., HMBC, NOESY) on the purified product. The successful substitution at C4 will result in characteristic correlations between the protons of the newly introduced substituent and the remaining pyridine ring protons.
Protocol 2: Synthesis of the Imidazo[4,5-b]pyridine Core
This protocol describes the reduction of the nitro group followed by in-situ cyclization to form the imidazole ring. Sodium dithionite is a commonly used and effective reducing agent for this transformation.
Materials:
-
4-Substituted-5-chloro-3-nitropyridin-2-amine (Intermediate A from Protocol 1) (1.0 eq)
-
Desired aldehyde (R3-CHO) (1.2 eq)
-
Sodium dithionite (Na₂S₂O₄) (3.0-5.0 eq)
-
Ethanol/Water or DMF/Water solvent system
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, suspend the 4-substituted-5-chloro-3-nitropyridin-2-amine in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add the desired aldehyde to the suspension.
-
Heat the mixture to 80-90 °C.
-
Add sodium dithionite portion-wise over a period of 15-30 minutes. The reaction is often accompanied by a color change.
-
Continue heating and stirring the reaction mixture for 2-6 hours, monitoring its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product may precipitate from the reaction mixture. If so, it can be collected by filtration.
-
Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired imidazo[4,5-b]pyridine core.
Characterization: The formation of the imidazo[4,5-b]pyridine core can be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[4][5] The disappearance of the nitro group signals and the appearance of the imidazole C2-H proton signal (if applicable) are indicative of successful cyclization.
Case Study: Development of Dual FLT3/Aurora Kinase Inhibitors
A significant application of this compound has been in the development of dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[3] Mutations in FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[6] Aurora kinases are key regulators of mitosis and are frequently overexpressed in various cancers. The development of dual inhibitors offers a promising therapeutic strategy to target multiple oncogenic pathways simultaneously.
Targeted Signaling Pathways
Caption: Dual inhibition of FLT3 and Aurora kinase signaling pathways.
Data Presentation: Structure-Activity Relationships
The following table summarizes the biological activity of a series of imidazo[4,5-b]pyridine derivatives synthesized from this compound. This data highlights the structure-activity relationships and the potential for dual inhibition of Aurora A and FLT3 kinases.
| Compound ID | R1 (at C7) | R2 (at C2) | Aurora A IC₅₀ (µM) | FLT3 IC₅₀ (µM) | HCT116 GI₅₀ (µM) | MV4-11 GI₅₀ (µM) | Reference |
| 28c | 4-amino-N-phenylbenzamide | 1,3-dimethyl-1H-pyrazol-4-yl | 0.015 | 0.162 | 2.30 | 0.299 | [3] |
| 40f | 4-((dimethylamino)methyl)aniline | 1,3-dimethyl-1H-pyrazol-4-yl | 0.015 | N/A | 1.8 | N/A | [7] |
| 31 | 2-(piperazin-1-yl)-N-(thiazol-2-yl)acetamide | 4-(dimethylamino)phenyl | 0.042 | N/A | >50 | N/A | [2] |
N/A: Data not available
The data demonstrates that modifications at the C7 and C2 positions of the imidazo[4,5-b]pyridine scaffold, facilitated by the versatile reactivity of the this compound starting material, can lead to potent and selective kinase inhibitors. For instance, compound 28c exhibits potent dual inhibition of Aurora A and FLT3, which translates to significant anti-proliferative activity in both colon cancer (HCT116) and AML (MV4-11) cell lines.[3]
Conclusion and Future Outlook
This compound has proven to be a cornerstone in the synthesis of novel kinase inhibitors, particularly those based on the imidazo[4,5-b]pyridine scaffold. Its predictable regioselectivity and versatile chemical handles allow for the efficient construction of diverse chemical libraries, accelerating the drug discovery process. The successful development of potent dual FLT3/Aurora kinase inhibitors from this starting material underscores its significance in modern medicinal chemistry. As the demand for novel and selective kinase inhibitors continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly remain a critical component of successful drug discovery campaigns.
References
- 1. benchchem.com [benchchem.com]
- 2. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora isoform selectivity: design and synthesis of imidazo[4,5-b]pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to the Large-Scale Synthesis and Purification of 4,5-Dichloro-3-nitropyridin-2-amine
Introduction
4,5-Dichloro-3-nitropyridin-2-amine (CAS No. 662116-67-8) is a pivotal chemical intermediate in the synthesis of complex heterocyclic molecules.[1][2] Its trifunctional nature—featuring an amine, a nitro group, and two chlorine atoms on a pyridine core—makes it a versatile building block for the development of novel compounds in the pharmaceutical and agrochemical industries. For instance, structurally related nitropyridinamine derivatives serve as key reagents in the preparation of advanced therapeutic agents, such as mTOR inhibitors.[3]
The successful large-scale production of this intermediate hinges on a robust and well-controlled synthetic process, coupled with an efficient purification strategy to achieve the high purity required for subsequent transformations. This guide provides an in-depth examination of the chemical principles, a detailed step-by-step protocol for its synthesis via electrophilic nitration, and a validated methodology for its purification by recrystallization. The protocols are designed for scalability, with a strong emphasis on safety, process control, and product quality.
PART 1: The Synthetic Pathway: Electrophilic Nitration
The synthesis of this compound is most effectively achieved through the direct nitration of its precursor, 2-amino-4,5-dichloropyridine. This reaction is a classic example of electrophilic aromatic substitution (SEAr) on a substituted pyridine ring.
Mechanistic Rationale and Causality
The regioselectivity of the nitration is dictated by the electronic effects of the substituents on the pyridine ring. The amino group (-NH₂) is a powerful activating group and directs electrophiles to the ortho and para positions (C3 and C5). Conversely, the chloro groups (-Cl) are deactivating via induction but are also ortho, para-directors. In this system, the activating effect of the amino group is dominant, strongly favoring substitution at the C3 position, which is ortho to it.
The reaction requires a potent electrophile, the nitronium ion (NO₂⁺). This is generated in situ by the reaction of a strong nitric acid source (e.g., fuming nitric acid) with concentrated sulfuric acid. The sulfuric acid acts as a catalyst and a dehydrating agent, protonating nitric acid to facilitate the loss of a water molecule and form the highly reactive nitronium ion.
Strict temperature control is paramount. The nitration reaction is highly exothermic, and deviations from the optimal temperature range (0-5 °C) can lead to the formation of undesired byproducts, such as over-nitrated species, or pose a significant safety risk.[3][4]
Large-Scale Synthesis Protocol
This protocol is designed for a theoretical batch size yielding approximately 1 kg of crude product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate reactor bay by personnel trained in handling hazardous materials.
Equipment:
-
20 L glass-lined or Hastelloy reactor with overhead stirring, temperature probe, and a cooling jacket.
-
Addition funnel or dosing pump for controlled liquid addition.
-
Receiving vessel (≥50 L) for quenching, equipped with a stirrer.
-
Large Büchner funnel and vacuum flask for filtration.
-
Vacuum oven for drying.
Table 1: Reagent Quantities and Roles
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Quantity | Role |
|---|---|---|---|---|
| 2-Amino-4,5-dichloropyridine | 163.00 | 6.13 | 1.00 kg | Starting Material |
| Conc. Sulfuric Acid (98%) | 98.08 | - | ~5.0 L | Solvent / Catalyst |
| Fuming Nitric Acid (≥90%) | 63.01 | 6.75 | ~475 mL | Nitrating Agent |
| Crushed Ice / Water | 18.02 | - | ~25 kg | Quenching Medium |
| 30% Ammonium Hydroxide (aq.) | 35.05 | - | As needed | Neutralization |
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Acid Charging: Charge the reactor with concentrated sulfuric acid (5.0 L).
-
Cooling: Begin stirring and cool the sulfuric acid to 0 °C using the cooling jacket.
-
Substrate Addition: Slowly add the 2-amino-4,5-dichloropyridine (1.00 kg) portion-wise to the cold, stirred sulfuric acid. Maintain the internal temperature between 0 °C and 5 °C throughout the addition. The substrate will dissolve to form a solution.
-
Nitration: Once the substrate is fully dissolved, begin the slow, dropwise addition of fuming nitric acid (~475 mL) via the addition funnel or dosing pump. The addition rate must be carefully controlled to maintain the internal temperature strictly below 5 °C. This step is highly exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. The reaction progress can be monitored by taking a small, carefully quenched aliquot for TLC or HPLC analysis.
-
Quenching: Prepare a stirred slurry of crushed ice and water (~25 kg) in the receiving vessel. Very slowly and carefully, transfer the reaction mixture from the reactor into the ice slurry. This process is also highly exothermic and will generate fumes; ensure adequate ventilation. The crude product will precipitate as a yellow solid.
-
Neutralization and Isolation: Cool the quenched slurry to below 15 °C. Slowly add 30% ammonium hydroxide solution while monitoring the pH. Adjust the pH to approximately 7-8.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 2 L) until the washings are neutral (pH ~7).
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Expected Yield (Crude): 1.1 - 1.2 kg (85-95% yield).
-
Appearance: Yellow to brownish-yellow solid.
-
PART 2: Purification by Recrystallization
The crude product, while typically of good yield, requires purification to remove unreacted starting materials, inorganic salts, and potential isomeric impurities. Recrystallization is the most effective and scalable method for this purpose.[5]
Solvent Selection and Rationale
The ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures. Based on the polarity of the target molecule and data from similar compounds, lower-chain alcohols are excellent candidates.[6] Ethanol has been found to be particularly effective, providing a good balance of solubility and the ability to form well-defined crystals upon cooling, which aids in the exclusion of impurities.
Large-Scale Recrystallization Protocol
Equipment:
-
50 L glass-lined reactor with overhead stirring, heating/cooling jacket, and a condenser.
-
Filtration equipment (Büchner funnel or filter press).
-
Vacuum oven.
Procedure:
-
Charging: Charge the reactor with the crude this compound (~1.1 kg).
-
Solvent Addition: Add a suitable volume of 95% ethanol (approximately 10-15 L per kg of crude product; the exact volume should be minimized to ensure saturation).
-
Dissolution: Begin stirring and heat the mixture to reflux (~78 °C) until all the solid has dissolved completely.
-
Cooling and Crystallization: Turn off the heat and allow the solution to cool slowly with gentle stirring. Slow cooling is critical for the formation of large, pure crystals. Crystal formation should begin as the solution cools.
-
Complete Precipitation: Once the mixture has reached room temperature, cool it further to 0-5 °C using the cooling jacket and hold for at least 2 hours to maximize the product yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold 95% ethanol (2 x 500 mL) to remove residual mother liquor.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Table 2: Expected Outcome of Purification
| Parameter | Crude Product | Purified Product |
|---|---|---|
| Appearance | Yellow to brownish-yellow solid | Bright yellow crystalline solid |
| Purity (HPLC) | 85-95% | >99.0% |
| Recovery | - | 80-90% |
References
- 1.  this compound  [lianhe-aigen.com]
- 2. 662116-67-8|this compound|BLD Pharm [bldpharm.com]
- 3. 4,6-dichloro-3-nitropyridin-2-aMine | 37660-64-3 [chemicalbook.com]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
The Strategic Utility of 4,5-Dichloro-3-nitropyridin-2-amine in the Synthesis of Advanced Agrochemicals
Introduction: A Versatile Scaffold for Crop Protection
In the continuous endeavor to safeguard global food production, the development of novel, effective, and selective agrochemicals is of paramount importance. Pyridine-based compounds have long been a cornerstone in the design of modern fungicides, insecticides, and herbicides, owing to their unique electronic properties and metabolic stability.[1][2] Within this class of molecules, 4,5-dichloro-3-nitropyridin-2-amine emerges as a highly versatile and strategic building block. Its densely functionalized scaffold, featuring two reactive chlorine atoms, a directing nitro group, and a nucleophilic amine, offers a wealth of opportunities for the synthesis of complex and biologically active agrochemicals.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of next-generation agrochemicals. We will delve into the mechanistic principles that govern its reactivity, present detailed protocols for key transformations, and offer expert insights into the causality behind experimental choices.
Core Chemistry and Mechanistic Rationale
The synthetic utility of this compound is primarily centered around nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing nature of the nitro group at the 3-position. This activation renders the chlorine atoms at the 4- and 5-positions susceptible to displacement by a wide range of nucleophiles.
Regioselectivity in Nucleophilic Aromatic Substitution
A critical aspect of utilizing this compound is understanding the regioselectivity of the SNAr reaction. The chlorine atom at the 4-position is para to the nitro group, while the chlorine at the 5-position is meta. In SNAr reactions, the negative charge of the intermediate (the Meisenheimer complex) is stabilized through resonance by electron-withdrawing groups at the ortho and para positions. Consequently, nucleophilic attack is strongly favored at the 4-position.
The amino group at the 2-position, being an electron-donating group, further influences the electronic landscape of the pyridine ring, although the effect of the nitro group is dominant in directing the initial substitution. This predictable regioselectivity allows for a stepwise and controlled elaboration of the molecular scaffold.
Application in the Synthesis of Fungicidal Scaffolds
One of the most promising applications of this compound is in the construction of novel fungicides. By introducing various toxophores through nucleophilic substitution, it is possible to generate a diverse library of compounds for biological screening. A common strategy involves the displacement of the 4-chloro group with a substituted phenol or thiol.
Protocol 1: Synthesis of a 4-Aryloxy-5-chloro-3-nitropyridin-2-amine Intermediate
This protocol details the synthesis of a key intermediate where the 4-chloro substituent is replaced by a phenoxy group. This transformation is a foundational step in the assembly of more complex fungicidal molecules.
Reaction Scheme:
Synthetic workflow for the aryloxy-substituted intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) or Volume (mL) |
| This compound | 208.00 | 10.0 | 2.08 |
| 4-Methoxyphenol | 124.14 | 11.0 | 1.37 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 50 mL |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.08 g, 10.0 mmol), 4-methoxyphenol (1.37 g, 11.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Add 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product in a vacuum oven at 50 °C.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure 4-(4-methoxyphenoxy)-5-chloro-3-nitropyridin-2-amine.
Expected Yield: 75-85%
Causality Behind Experimental Choices:
-
Solvent: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation without interfering with the nucleophilicity of the phenoxide.
-
Base: Potassium carbonate is a mild base that is sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide in situ.
-
Temperature: Elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
Application in the Synthesis of Insecticidal Scaffolds
The versatile nature of this compound also lends itself to the synthesis of potential insecticides. Subsequent modifications of the initial SNAr product can lead to a variety of structures with insecticidal activity.
Protocol 2: Reduction of the Nitro Group and Subsequent Cyclization
Following the initial nucleophilic substitution, the nitro group can be selectively reduced to an amine. This newly formed diamine system can then be utilized in cyclization reactions to form fused heterocyclic systems, a common motif in many bioactive molecules.
Reaction Scheme:
Workflow for the synthesis of a fused imidazole ring system.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) or Volume (mL) |
| 4-(4-Methoxyphenoxy)-5-chloro-3-nitropyridin-2-amine | 295.68 | 5.0 | 1.48 |
| Iron Powder (Fe) | 55.85 | 25.0 | 1.40 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | 1 mL |
| Ethanol | 46.07 | - | 50 mL |
| Formic Acid (HCOOH) | 46.03 | - | 20 mL |
Step-by-Step Procedure:
Part A: Reduction of the Nitro Group
-
In a 100 mL round-bottom flask, suspend 4-(4-methoxyphenoxy)-5-chloro-3-nitropyridin-2-amine (1.48 g, 5.0 mmol) and iron powder (1.40 g, 25.0 mmol) in 50 mL of ethanol.
-
Heat the mixture to reflux and add 1 mL of concentrated hydrochloric acid dropwise.
-
Continue to reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(4-methoxyphenoxy)-5-chloropyridine-2,3-diamine. This intermediate is often used in the next step without further purification.
Part B: Cyclization to Form the Fused Imidazole
-
To the crude diamine from the previous step, add 20 mL of formic acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and carefully pour it into a beaker containing 100 mL of ice water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with water, and dry.
Expected Yield: 60-70% over two steps.
Expert Insights:
-
Reduction: The use of iron in acidic media is a classic and cost-effective method for the reduction of aromatic nitro groups. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed for a cleaner reaction profile.
-
Cyclization: Formic acid serves as both the solvent and the source of the one-carbon unit for the formation of the imidazole ring. Other reagents, such as orthoesters, can be used to introduce different substituents at the 2-position of the imidazole.
Conclusion and Future Outlook
This compound is a potent and versatile intermediate for the synthesis of novel agrochemicals. Its well-defined reactivity, governed by the principles of nucleophilic aromatic substitution, allows for the strategic and controlled construction of complex molecular architectures. The protocols detailed herein provide a solid foundation for researchers to explore the vast chemical space accessible from this valuable starting material. Future research in this area will undoubtedly focus on the development of more efficient and sustainable synthetic methodologies and the discovery of new agrochemical candidates with improved efficacy and environmental profiles.
References
Application Notes and Protocols for the Quantitative Analysis of 4,5-Dichloro-3-nitropyridin-2-amine
Introduction: The Critical Need for Precise Quantification of a Key Synthetic Intermediate
4,5-Dichloro-3-nitropyridin-2-amine is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final products. This application note provides detailed analytical methods for the accurate quantification of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust, reliable, and adhere to the principles of scientific integrity, drawing from established methodologies for similar halogenated nitroaromatic compounds.
This guide will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust method, and Gas Chromatography-Mass Spectrometry (GC-MS), which offers higher specificity and sensitivity. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is paramount in developing a robust analytical method.
| Property | Value | Source |
| CAS Number | 662116-67-8 | [1] |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1] |
| Molecular Weight | 208.00 g/mol | [1] |
| Appearance | Light yellow to yellow solid | |
| Predicted Boiling Point | 337.2 ± 37.0 °C | |
| Predicted Density | 1.723 ± 0.06 g/cm³ | |
| Storage Temperature | 2-8°C |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and reliability for quantifying non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is proposed, leveraging the compound's moderate polarity.
Rationale for Method Selection
The presence of the nitro group and the aromatic pyridine ring provides a strong chromophore, making UV detection a suitable and sensitive choice. A C18 stationary phase is selected for its broad applicability in retaining moderately polar compounds through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and resolution. The acidic modifier helps to suppress the ionization of the amine group, reducing peak tailing.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed HPLC-UV Protocol
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Methanol (HPLC grade)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution: Start with 70% A and 30% B, hold for 2 minutes, then ramp to 90% B over 10 minutes, hold for 3 minutes, and return to initial conditions for 5 minutes of re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
5. Data Analysis
-
Integrate the peak area of this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For applications requiring higher sensitivity and specificity, such as trace analysis or analysis in complex matrices, GC-MS is the recommended technique. The volatility of this compound allows for its analysis by gas chromatography.
Rationale for Method Selection
GC provides excellent separation efficiency for volatile and semi-volatile compounds. Coupling GC with a mass spectrometer allows for definitive identification based on the mass-to-charge ratio of the analyte and its fragmentation patterns, providing a high degree of confidence in the results. Electron Ionization (EI) is a suitable ionization technique for this class of compounds, as it generates reproducible fragmentation patterns.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Detailed GC-MS Protocol
1. Reagents and Materials
-
This compound reference standard
-
Ethyl acetate (GC grade) or another suitable volatile solvent
-
Volumetric flasks and pipettes
-
GC vials with inserts
2. Instrumentation
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).[2]
3. Preparation of Solutions
-
Solvent: Ethyl acetate.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with ethyl acetate.
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in ethyl acetate to achieve a final concentration within the calibration range.
4. GC-MS Conditions
| Parameter | Condition |
| Injector | Splitless mode, 250 °C |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification. Characteristic ions for SIM mode should be determined from the full scan spectrum of a standard. |
5. Data Analysis
-
For quantification, use the peak area from the extracted ion chromatogram of the most abundant and specific fragment ion.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the linear regression equation.
Method Validation: Ensuring Trustworthiness and Reliability
To ensure the reliability of the analytical data, the chosen method must be validated according to the International Council for Harmonisation (ICH) guidelines.[1][3][4][5] The following parameters should be assessed:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Typically 80-120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at two levels: repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results. |
Conclusion
This application note provides a comprehensive guide to the quantitative analysis of this compound using HPLC-UV and GC-MS. The detailed protocols and validation guidelines are intended to assist researchers and scientists in establishing reliable and accurate analytical methods. The choice between HPLC and GC-MS will depend on the specific analytical needs, with HPLC being a robust workhorse for routine analysis and GC-MS providing enhanced specificity and sensitivity for more demanding applications. Adherence to the principles of method validation is crucial for ensuring the integrity of the generated data, which is paramount in the fields of pharmaceutical and chemical development.
References
Application Notes and Protocols for the Synthesis of Novel Scaffolds from 4,5-Dichloro-3-nitropyridin-2-amine
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the development of novel heterocyclic scaffolds is a cornerstone of innovation. These core structures are pivotal in the design of therapeutic agents that exhibit high potency and selectivity for their biological targets. Among the myriad of building blocks available to the synthetic chemist, 4,5-dichloro-3-nitropyridin-2-amine stands out as a particularly versatile and reactive precursor. Its unique arrangement of functional groups—an activating nitro group, a nucleophilic amino group, and two distinct chlorine atoms susceptible to displacement—provides a rich platform for the construction of diverse and complex molecular architectures. This guide provides an in-depth exploration of synthetic routes to novel scaffolds originating from this readily available starting material, with a focus on practical, field-proven protocols and the underlying chemical principles.
Strategic Overview of Synthetic Transformations
The synthetic utility of this compound is primarily centered around a few key transformations, which can be employed sequentially or in combination to generate a variety of fused heterocyclic systems. The presence of the electron-withdrawing nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), while the vicinal amino and nitro groups are perfectly positioned for subsequent cyclization reactions to form five-membered rings. The two chlorine atoms at the C4 and C5 positions offer opportunities for regioselective functionalization and further diversification through cross-coupling reactions.
Caption: Key synthetic pathways from this compound.
I. Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The initial and most crucial step in the elaboration of the this compound scaffold is the regioselective substitution of one of the chlorine atoms. The strong electron-withdrawing effect of the nitro group at the C3 position, combined with the electron-withdrawing nature of the pyridine ring nitrogen, renders the C4 and C5 positions electrophilic and susceptible to nucleophilic attack.
Mechanistic Rationale for C4 Selectivity:
The preferential substitution at the C4 position can be rationalized by examining the stability of the Meisenheimer intermediate formed upon nucleophilic attack. Attack at C4 allows for the delocalization of the resulting negative charge onto the nitro group through resonance, a stabilizing effect that is not possible with attack at the C5 position. This leads to a lower activation energy for the C4 substitution pathway, making it the kinetically favored process.[1]
Protocol 1: General Procedure for SNAr with Amines and Phenols
This protocol is adapted from the synthesis of precursors for Aurora kinase inhibitors and can be generalized for a range of amine and phenol nucleophiles.[1]
Materials:
-
This compound
-
Nucleophile (amine or phenol, 1.0-1.2 equivalents)
-
Base (e.g., Diisopropylethylamine (DIPEA) for amines, Potassium tert-butoxide (KOtBu) for phenols, 2.0 equivalents)
-
Solvent (e.g., 2-Propanol for amines, Dimethylformamide (DMF) for phenols)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in the appropriate solvent (e.g., 2-propanol for amines, DMF for phenols), add the nucleophile (1.0-1.2 eq.) and the base (2.0 eq.).
-
Heat the reaction mixture to a temperature between room temperature and 90 °C, depending on the nucleophilicity of the substrate. For instance, reactions with aliphatic amines often proceed at room temperature or with gentle heating, while less nucleophilic anilines may require higher temperatures.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-substituted-5-chloro-3-nitropyridin-2-amine.
| Nucleophile Type | Typical Base | Typical Solvent | Typical Temperature |
| Aliphatic Amines | DIPEA | 2-Propanol | RT to 60 °C |
| Anilines | DIPEA | 2-Propanol | 60-90 °C |
| Phenols | KOtBu | DMF | RT to 60 °C |
II. Synthesis of Fused Imidazo[4,5-b]pyridine Scaffolds
The imidazo[4,5-b]pyridine core is a prominent scaffold in numerous kinase inhibitors.[2] The 4-substituted-5-chloro-3-nitropyridin-2-amine derivatives prepared in the previous step are ideal precursors for the synthesis of this privileged heterocyclic system. The synthesis involves a two-step sequence: reduction of the nitro group to an amine, followed by cyclization with a one-carbon electrophile.
Caption: Workflow for the synthesis of Imidazo[4,5-b]pyridines.
Protocol 2: One-Pot Nitro Reduction and Imidazole Ring Formation
This protocol describes a highly efficient one-pot procedure for the conversion of 2-amino-3-nitropyridine derivatives to the corresponding imidazo[4,5-b]pyridines.[2]
Materials:
-
4-Substituted-5-chloro-3-nitropyridin-2-amine
-
Sodium dithionite (Na₂S₂O₄, 4.0-5.0 equivalents)
-
Aldehyde or orthoformate (e.g., trimethyl orthoformate, 1.5-2.0 equivalents)
-
Solvent (e.g., Ethanol, aqueous mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
Suspend the 4-substituted-5-chloro-3-nitropyridin-2-amine (1.0 eq.) in a mixture of ethanol and water.
-
Add the aldehyde or orthoformate (1.5-2.0 eq.) to the suspension.
-
Add sodium dithionite (4.0-5.0 eq.) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and stir for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired imidazo[4,5-b]pyridine.
III. Synthesis of Fused Pyrido[2,3-b]pyrazine Scaffolds
The pyrido[2,3-b]pyrazine scaffold is another important heterocyclic system found in biologically active molecules.[3][4] This scaffold can be accessed from this compound by employing a diamine as the nucleophile in the initial SNAr step. The resulting intermediate, bearing a vicinal diamine at the C3 and C4 positions after nitro group reduction, can then undergo cyclization with a 1,2-dicarbonyl compound.
Protocol 3: Proposed Synthesis of Pyrido[2,3-b]pyrazines
This proposed protocol is based on established methodologies for the synthesis of quinoxalines and related heterocyclic systems.
Step A: SNAr with a Diamine and Nitro Reduction
-
Follow Protocol 1, using a suitable protected or unprotected diamine (e.g., N-Boc-ethylenediamine) as the nucleophile to synthesize the 4-(diamino)-5-chloro-3-nitropyridin-2-amine derivative.
-
Reduce the nitro group of the product from Step A using standard conditions (e.g., Fe in acetic acid, or catalytic hydrogenation) to yield the pyridine-2,3,4-triamine intermediate.
Step B: Cyclization to form the Pyrido[2,3-b]pyrazine Core
Materials:
-
Pyridine-2,3,4-triamine derivative from Step A
-
1,2-Dicarbonyl compound (e.g., glyoxal, 2,3-butanedione, 1.0-1.1 equivalents)
-
Solvent (e.g., Ethanol, Acetic acid)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve the crude pyridine-2,3,4-triamine derivative in a suitable solvent such as ethanol or acetic acid.
-
Add the 1,2-dicarbonyl compound (1.0-1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrido[2,3-b]pyrazine.
IV. Palladium-Catalyzed Cross-Coupling Reactions for Further Diversification
The remaining chlorine atom at the C5 position of the 4-substituted pyridines provides a handle for further functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful transformations allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents, greatly expanding the chemical space accessible from the starting material.
Protocol 4: Representative Procedure for Suzuki-Miyaura Coupling
This is a general protocol that may require optimization for specific substrates.
Materials:
-
4-Substituted-5-chloro-3-nitropyridin-2-amine or its cyclized derivatives
-
Aryl or heteroaryl boronic acid or ester (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/water, Toluene, DMF)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the chloro-pyridine substrate (1.0 eq.), the boronic acid/ester (1.2-1.5 eq.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 5: Representative Procedure for Buchwald-Hartwig Amination
This is a general protocol that will likely require optimization of the ligand and reaction conditions.
Materials:
-
4-Substituted-5-chloro-3-nitropyridin-2-amine or its cyclized derivatives
-
Amine (1.2-1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand to a Schlenk flask.
-
Add the chloro-pyridine substrate, the amine, and the base.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel and medicinally relevant heterocyclic scaffolds. Through a judicious selection of reaction sequences, including regioselective nucleophilic aromatic substitution, nitro group reduction, cyclization, and palladium-catalyzed cross-coupling, researchers can access a rich diversity of molecular architectures. The protocols outlined in this guide provide a solid foundation for the exploration of new chemical space and the development of the next generation of therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dichloro-3-nitropyridin-2-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 4,5-Dichloro-3-nitropyridin-2-amine, a critical building block in pharmaceutical development. Drawing from established chemical principles and field-proven insights, this document aims to address common challenges and enhance both the yield and purity of the final product.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis of this compound. The guidance provided is based on fundamental principles of organic chemistry and aims to offer practical, actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield in the synthesis of this compound can often be attributed to several factors, primarily related to the nitration and subsequent amination steps.
-
Suboptimal Nitration Conditions: The nitration of a dichloropyridine precursor is a critical step. Incomplete nitration will result in a lower overall yield. Key parameters to control include the concentration of the nitrating agent (typically a mixture of nitric acid and sulfuric acid), the reaction temperature, and the reaction time. It is crucial to maintain a carefully controlled temperature, as excessive heat can lead to the formation of undesired byproducts.
-
Side Reactions: The pyridine ring is susceptible to various side reactions under harsh nitrating conditions. Over-nitration, leading to the formation of dinitro species, or oxidation of the pyridine ring can significantly reduce the yield of the desired product.
-
Inefficient Amination: The introduction of the amine group is another step where yield can be lost. The choice of aminating agent, solvent, and reaction temperature are all critical. Incomplete reaction or the formation of side products during amination will lower the final yield.
-
Product Loss During Workup and Purification: The isolation and purification process can also contribute to a lower yield. It is important to optimize the extraction and crystallization procedures to minimize the loss of the final product.
To systematically troubleshoot low yield, it is recommended to analyze each step of the synthesis independently. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be invaluable tools for monitoring the progress of the reaction and identifying the presence of starting materials or byproducts in the crude product.
Q2: I am observing significant impurity formation in my final product. What are the likely byproducts and how can I minimize them?
Impurity formation is a common challenge in the synthesis of substituted pyridines. The nature of the impurities will depend on the specific synthetic route employed.
-
Isomeric Impurities: During the nitration of dichloropyridines, the formation of constitutional isomers is a possibility. The directing effects of the chloro and nitro groups will influence the position of the incoming amine group. To minimize isomeric impurities, it is essential to carefully control the reaction conditions, particularly the temperature and the order of reagent addition.
-
Over-nitrated Byproducts: As mentioned previously, harsh nitrating conditions can lead to the formation of dinitro-dichloropyridine species. Using a milder nitrating agent or carefully controlling the stoichiometry of the nitric acid can help to prevent this.
-
Hydrolysis Products: If water is present in the reaction mixture, particularly at elevated temperatures, hydrolysis of the chloro groups can occur, leading to the formation of hydroxypyridine derivatives. Ensuring the use of anhydrous solvents and reagents is crucial to prevent this.
The following table summarizes potential impurities and suggested mitigation strategies:
| Impurity Type | Potential Cause | Mitigation Strategy |
| Isomeric Products | Non-regioselective amination | Optimize reaction temperature and solvent polarity. |
| Over-nitrated Byproducts | Harsh nitration conditions | Use milder nitrating agents; control stoichiometry. |
| Hydrolysis Products | Presence of water | Use anhydrous solvents and reagents. |
Q3: The purification of this compound is proving difficult. What are the recommended purification techniques?
The purification of this compound typically involves a combination of techniques to achieve high purity.
-
Crystallization: This is often the most effective method for purifying the final product. The choice of solvent is critical and will depend on the solubility profile of the desired compound and its impurities. A solvent system should be selected in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: For more challenging separations, column chromatography using silica gel can be employed. A suitable eluent system, such as a gradient of ethyl acetate in hexanes, can effectively separate the desired product from closely related impurities. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).
The following workflow outlines a general approach to purification:
Technical Support Center: Troubleshooting Side Products in the Nitration of 2-Amino-4,5-dichloropyridine
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the nitration of 2-amino-4,5-dichloropyridine. The inherent electronic properties of this substrate—a pyridine ring bearing both an activating amino group and deactivating halogen substituents—present unique challenges. This document moves beyond a simple procedural outline to offer a troubleshooting framework grounded in mechanistic principles, helping you anticipate, identify, and mitigate the formation of common side products.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the nitration of 2-amino-4,5-dichloropyridine, and what is the chemical rationale?
The primary and desired product of this reaction is typically 2-amino-4,5-dichloro-3-nitropyridine [1]. The substitution pattern is a result of the competing directing effects of the substituents on the pyridine ring under strongly acidic nitrating conditions (e.g., HNO₃/H₂SO₄).
-
Amino Group (-NH₂): In a neutral state, the amino group is a powerful activating, ortho, para-director. However, in the highly acidic medium required for nitration, it is protonated to form the ammonium group (-NH₃⁺). This protonated form is strongly deactivating and a meta-director.
-
Pyridine Ring Nitrogen: The ring nitrogen is also protonated under these conditions, becoming a pyridinium ion. This dramatically increases the ring's electron deficiency and directs incoming electrophiles to the meta-positions (C3 and C5).[2][3]
-
Chloro Groups (-Cl): These are deactivating but ortho, para-directing substituents.
The nitronium ion (NO₂⁺), a strong electrophile, will preferentially attack the position that is least deactivated and most electronically favorable. The C3 position is ortho to the amino group and meta to the ring nitrogen, making it the most favorable site for electrophilic attack.
Q2: What are the most common side products I should expect to encounter?
Beyond the desired 3-nitro isomer, several side products can arise depending on the reaction conditions. The most prevalent include:
-
Isomeric Mononitration Products: Formation of 2-amino-4,5-dichloro-6-nitropyridine . This occurs due to direction from the chloro substituents.
-
Dinitration Products: If conditions are too harsh, 2-amino-4,5-dichloro-3,6-dinitropyridine may form.
-
N-Nitramine Intermediate: Formation of N-nitro-2-amino-4,5-dichloropyridine (-NHNO₂) at the exocyclic amino group. This is often a kinetically favored product at low temperatures.[4][5]
-
Oxidation Byproducts: Oxidation of the amino group or the ring system can lead to the formation of N-oxides or other degradation products, often presenting as dark, tarry material.[6]
Q3: Why is strict temperature control so critical for this specific nitration?
Temperature control is arguably the most critical parameter for achieving high selectivity and yield.
-
Exothermicity: The nitration of aromatic compounds is highly exothermic.[7] Poor temperature control can lead to a runaway reaction, significantly increasing the formation of dinitrated and decomposition products.
-
Kinetic vs. Thermodynamic Control: At low temperatures (typically <10°C), the formation of the N-nitramine intermediate is kinetically favored.[4] This intermediate is often unstable and must be carefully rearranged to the desired C-nitro product by controlled heating. Uncontrolled temperature spikes can cause this intermediate to decompose. The C-nitro isomers are the more stable, thermodynamic products.[4]
Q4: How does the choice and concentration of the nitrating agent impact side product formation?
The composition of the nitrating mixture (e.g., fuming nitric acid, mixtures of nitric and sulfuric acid, or oleum) dictates the concentration of the active electrophile, the nitronium ion (NO₂⁺).[8]
-
Higher NO₂⁺ Concentration (e.g., using oleum or excess nitric acid): This increases the reaction rate but also significantly raises the risk of dinitration and oxidative side reactions.[9]
-
Water Content: The presence of water in the reaction medium deactivates the nitrating agent by converting the nitronium ion to nitric acid. While completely anhydrous conditions are powerful, carefully controlled amounts of sulfuric acid are used to both generate the nitronium ion and sequester the water molecule formed during the reaction.
Section 2: Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a problem-solution format.
Problem 1: My primary product is a mixture of 3-nitro and 6-nitro isomers, leading to difficult purification.
-
Root Cause Analysis: The formation of the 6-nitro isomer suggests that the directing effects of the chloro groups are competing significantly with the desired C3-directing effect. This can be influenced by the rate of addition and local temperature fluctuations.
-
Troubleshooting Protocol:
-
Reverse Addition: Instead of adding the nitrating mixture to the substrate, add the substrate (either neat or dissolved in a small amount of concentrated H₂SO₄) slowly and portion-wise to the pre-chilled nitrating mixture. This maintains a consistent excess of the nitrating agent and better controls the exotherm.
-
Temperature Management: Maintain a stringent internal reaction temperature between 0°C and 5°C during the addition. Use an appropriate cooling bath (e.g., ice-salt or a cryocooler) to manage the exotherm effectively.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for maximizing the 3-nitro isomer before significant 6-nitro formation occurs.
-
Problem 2: I am observing a significant amount of a dinitrated product by LC-MS.
-
Root Cause Analysis: Dinitration is a clear indicator that the reaction conditions are too harsh, either through excessive temperature, prolonged reaction time, or an overly potent nitrating agent.[10]
-
Troubleshooting Protocol:
-
Reduce Nitrating Agent Stoichiometry: Carefully reduce the molar equivalents of nitric acid to 1.05–1.2 equivalents relative to the substrate.
-
Lower Reaction Temperature: If the reaction was run at elevated temperatures, reduce it. For many aminopyridines, the initial addition is performed cold, followed by a carefully controlled warming period.
-
Decrease Reaction Time: Once HPLC analysis shows that the starting material has been consumed, quench the reaction promptly by pouring it onto crushed ice. Do not let it stir for an extended period after completion.
-
Problem 3: The reaction works at low temperature, but upon workup, I isolate an unstable solid that differs from the expected product.
-
Root Cause Analysis: You have likely isolated the N-nitramine intermediate . This species forms on the exocyclic amino group and is known to be unstable, sometimes rearranging or decomposing upon heating or during workup.[5]
-
Troubleshooting Protocol:
-
Confirm Identity: The nitramine can be distinguished from the C-nitro isomers by ¹H NMR (different chemical shift for the -NH proton) and mass spectrometry.
-
Implement In-Situ Rearrangement: Do not isolate the intermediate. After the initial low-temperature addition is complete, slowly and carefully warm the reaction mixture. A common temperature for this rearrangement is 50-70°C.[4]
-
Monitor the Rearrangement: Follow the conversion of the nitramine to the C-nitro product by HPLC. Once the rearrangement is complete, proceed with the workup. This one-pot method avoids the isolation of the unstable intermediate.
-
Problem 4: The reaction mixture turns black or dark brown, and the final product is a complex, tarry mixture with very low yield.
-
Root Cause Analysis: This indicates significant decomposition, likely caused by oxidation of the electron-rich amino group by nitric acid. This is exacerbated by high temperatures and high concentrations of the nitrating agent.
-
Troubleshooting Protocol:
-
Ensure Complete Dissolution: The substrate must be fully dissolved in the sulfuric acid before the nitric acid is added or before the solution is added to the nitrating mixture. Undissolved solids can lead to localized "hot spots" and decomposition.
-
Use a Milder Nitrating System: If decomposition persists, consider alternative, milder nitrating agents developed for electron-deficient systems, such as nitro-saccharin in the presence of a Lewis acid or ethylammonium nitrate with triflic anhydride.[11][12]
-
Protective Group Strategy: As a last resort, consider protecting the amino group (e.g., as an acetyl amide). The amide is still an ortho, para-director but is much less susceptible to oxidation. The protecting group would need to be removed in a subsequent step.
-
Section 3: Recommended Protocols & Visual Aids
Protocol 1: Controlled Nitration and In-Situ Rearrangement
Safety Note: This reaction involves highly corrosive and oxidizing acids. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The quenching step is highly exothermic and can cause splashing.
-
Preparation: In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 5 mL per 1 g of substrate). Cool the acid to 0°C in an ice-salt bath.
-
Substrate Addition: Slowly add 2-amino-4,5-dichloropyridine to the cold sulfuric acid. Stir until all solids are completely dissolved, maintaining the temperature below 10°C.
-
Nitrating Agent Addition: Prepare a nitrating mixture of nitric acid (65%, 1.1 equivalents) and sulfuric acid (98%, 2 mL per 1 mL of nitric acid). Cool this mixture to 0°C. Add the nitrating mixture dropwise to the substrate solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Nitramine Formation: After the addition is complete, stir the mixture at 0-5°C for 1 hour. At this stage, the reaction should primarily contain the N-nitramine intermediate.
-
Rearrangement: Slowly warm the reaction vessel to 50°C. Use a water bath for better control. Maintain the temperature at 50°C for 1-2 hours, monitoring the conversion of the intermediate to the final product by HPLC.
-
Workup: Once the reaction is complete, cool the mixture back to room temperature. Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Neutralization & Isolation: The acidic solution is then slowly neutralized with a cold aqueous solution of sodium hydroxide or ammonium hydroxide to a pH of 7-8. The product will precipitate as a solid.
-
Purification: Filter the solid, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Visualizations
References
- 1. synchem.de [synchem.de]
- 2. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 4. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 5. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 6. mdpi.com [mdpi.com]
- 7. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Solved Nitration of electron deficient aromatic rings can be | Chegg.com [chegg.com]
Technical Support Center: Optimizing Substitutions on 4,5-Dichloro-3-nitropyridin-2-amine
Welcome to the technical support center for optimizing reaction conditions for substitutions on 4,5-dichloro-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for nucleophilic aromatic substitution (SNAr) reactions involving this versatile building block. By understanding the underlying chemical principles, you can overcome common experimental challenges and achieve your desired synthetic outcomes with higher yields and purity.
Introduction to the Reactivity of this compound
This compound is a highly functionalized pyridine derivative with multiple reactive sites. The pyridine ring is rendered electron-deficient by the presence of a strongly electron-withdrawing nitro group and two chlorine atoms, making it susceptible to nucleophilic aromatic substitution (SNAr). The primary amino group at the C2 position also influences the ring's electronics and can participate in subsequent chemical transformations.
The key to successful substitution reactions on this scaffold lies in controlling the regioselectivity. The nitro group at the C3 position strongly activates the ortho (C4) and para (C2 and C6, though C6 is unsubstituted) positions to nucleophilic attack. The chlorine atom at C5 is less activated. Therefore, nucleophilic attack is most likely to occur at the C4 position, displacing the chloride ion.
Frequently Asked Questions (FAQs)
Q1: Which chlorine atom is more reactive towards nucleophilic substitution?
The chlorine atom at the C4 position is significantly more reactive towards nucleophilic attack than the chlorine at the C5 position. This is due to the strong electron-withdrawing effect of the nitro group at the C3 position, which preferentially activates the ortho C4 position. Nucleophilic attack at C4 allows for the formation of a resonance-stabilized Meisenheimer intermediate where the negative charge can be delocalized onto the nitro group.[1][2]
Q2: What are the typical reaction conditions for a nucleophilic aromatic substitution on this substrate?
Typical SNAr reactions on activated chloronitropyridines are conducted in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), or tetrahydrofuran (THF).[3] The choice of base is crucial and often includes organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), depending on the nucleophile's pKa. Reactions are often performed at temperatures ranging from room temperature to elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[1]
Q3: Can I achieve selective substitution at the C5 position?
Selective substitution at the C5 position via a direct SNAr reaction is challenging due to the superior electronic activation of the C4 position. To achieve substitution at C5, one would typically first substitute the more reactive C4 position and then attempt a second substitution under more forcing conditions, or employ a different synthetic strategy altogether, such as a metal-catalyzed cross-coupling reaction that might exhibit different regioselectivity.
Q4: What are some common nucleophiles used in reactions with this compound?
A wide range of nucleophiles can be employed, including:
-
N-nucleophiles: Primary and secondary amines, anilines, and nitrogen-containing heterocycles.
-
O-nucleophiles: Alcohols, phenols, and alkoxides.
-
S-nucleophiles: Thiols and thiophenols.
The reactivity of the nucleophile will influence the required reaction conditions. More nucleophilic species will react under milder conditions.
Troubleshooting Guide
This section addresses common issues encountered during substitution reactions with this compound and provides actionable solutions.
Problem 1: Low or No Reaction Conversion
Potential Causes:
-
Insufficiently activated substrate: While the nitro group provides strong activation, highly electron-rich nucleophiles might require less forcing conditions.
-
Poor choice of solvent: The solvent may not be adequately solvating the reactants or the intermediate.
-
Incorrect base: The base may not be strong enough to deprotonate the nucleophile or neutralize the HCl generated during the reaction.
-
Low reaction temperature: The activation energy for the reaction may not be overcome at the chosen temperature.
Solutions:
-
Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor for product formation and potential side product formation by TLC or LC-MS.
-
Change Solvent: Switch to a more polar aprotic solvent like DMF or DMSO to better solvate the charged Meisenheimer intermediate.[3][4]
-
Use a Stronger Base: If using a weak base like TEA, consider switching to a stronger base like K₂CO₃ or NaH, especially for less acidic nucleophiles like alcohols.
-
Pre-deprotonation of Nucleophile: For weakly acidic nucleophiles, pre-treatment with a strong base (e.g., NaH) to form the corresponding alkoxide or thiolate can significantly increase reactivity.
Problem 2: Poor Regioselectivity (Mixture of C4 and C5 Substituted Products)
Potential Causes:
-
High Reaction Temperature: Forcing conditions can sometimes lead to a loss of selectivity and the formation of the thermodynamically favored product, which may not be the desired regioisomer.[5]
-
Steric Hindrance: A very bulky nucleophile might face steric hindrance at the C4 position, leading to some reaction at the less hindered, but also less electronically activated, C5 position.
Solutions:
-
Lower Reaction Temperature: Attempt the reaction at a lower temperature to favor the kinetically controlled product, which is expected to be the C4-substituted isomer.
-
Optimize Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to prevent further reaction or isomerization.
-
Consider Nucleophile Structure: If possible, use a less sterically demanding nucleophile.
Problem 3: Formation of Unidentified Side Products
Potential Causes:
-
Reaction with the Amino Group: The primary amino group at the C2 position could potentially react with certain reagents, especially under harsh conditions.
-
Nitro Group Reduction: If using reducing agents or certain catalysts, the nitro group can be reduced to an amino group.
-
Disubstitution: If an excess of the nucleophile is used or the reaction is run for an extended period, substitution of the second chlorine atom may occur.
-
Nitro Group Migration: In some cases involving nitropyridines, migration of the nitro group has been observed, leading to isomeric products.[6]
Solutions:
-
Protecting Groups: If side reactions with the C2-amino group are suspected, consider using a suitable protecting group (e.g., Boc or Ac).
-
Careful Selection of Reagents: Avoid conditions and reagents known to reduce nitro groups unless this transformation is desired.
-
Stoichiometric Control: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile to minimize disubstitution.
-
Thorough Characterization: Use techniques like 2D NMR and mass spectrometry to identify the structure of the side products, which can provide clues about the unintended reaction pathway.
Problem 4: Difficulty in Product Purification
Potential Causes:
-
Similar Polarity of Products and Starting Materials: The substituted product may have a similar polarity to the starting material or byproducts, making chromatographic separation difficult.
-
Presence of Basic Byproducts: The use of amine bases can complicate purification.
Solutions:
-
Aqueous Workup: Perform an aqueous workup to remove inorganic salts and water-soluble impurities. An acidic wash (e.g., dilute HCl) can help remove basic impurities like excess amine nucleophiles or TEA. A basic wash (e.g., saturated NaHCO₃) can remove acidic impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Optimize Chromatography: Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol) for column chromatography. Using a different stationary phase (e.g., alumina instead of silica gel) may also improve separation.
Experimental Protocols
General Protocol for Amination at the C4 Position
This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine. Optimization may be required for specific nucleophiles.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent (e.g., MeCN) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine nucleophile, followed by the base (TEA or DIPEA).
-
Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 50-80 °C).
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous workup: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
| Parameter | Recommended Starting Condition | Range for Optimization |
| Solvent | Acetonitrile (MeCN) | THF, DMF, DMSO |
| Base | Triethylamine (TEA) | DIPEA, K₂CO₃ |
| Temperature | 50 °C | Room Temperature to 100 °C |
| Concentration | 0.1 - 0.5 M | 0.05 - 1.0 M |
Visualization of Key Concepts
Reaction Mechanism and Regioselectivity
The regioselectivity of the SNAr reaction is dictated by the stability of the Meisenheimer intermediate.
Caption: Regioselectivity in SNAr of this compound.
Troubleshooting Workflow
A systematic approach to troubleshooting can efficiently resolve common experimental issues.
Caption: A systematic workflow for troubleshooting common reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 4. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 4,5-Dichloro-3-nitropyridin-2-amine Derivatives
Welcome to the Technical Support Center for the purification of 4,5-dichloro-3-nitropyridin-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshooting assistance for the unique challenges encountered during the purification of this important class of compounds. The electron-deficient nature of the pyridine ring, coupled with the presence of halogen and nitro functionalities, presents specific hurdles that require careful consideration of purification methodologies.
This document is structured in a question-and-answer format to directly address common issues. We will delve into the causality behind experimental choices, providing you with the scientific rationale to make informed decisions in your own laboratory.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound derivatives?
The primary challenges in purifying these compounds stem from a combination of their chemical properties:
-
Polarity and Solubility: The presence of the amino and nitro groups makes these molecules relatively polar. This can lead to poor solubility in non-polar solvents, making recrystallization challenging. Conversely, their polarity can cause strong interactions with polar stationary phases like silica gel, leading to tailing and poor separation during column chromatography.
-
Potential for Isomeric Impurities: During the synthesis of nitropyridine derivatives, the formation of regioisomers is a common side reaction. For instance, in the nitration of related 2-chloro-4-aminopyridine, both the 3-nitro and 5-nitro isomers are formed[1]. Separating these closely related isomers can be difficult.
-
Stability Concerns: Halogenated nitropyridines can be susceptible to nucleophilic substitution, and the amino group can be sensitive to acidic conditions. The purification process must be carefully controlled to avoid degradation of the target compound. For example, prolonged exposure to acidic silica gel can be problematic for basic amines[2].
-
"Oiling Out" during Recrystallization: Due to their polarity and potential for strong intermolecular interactions, these compounds may separate from the solution as an oil rather than a crystalline solid during recrystallization, especially if the cooling is too rapid or the solvent system is not optimal[3].
Q2: What are the recommended starting points for purification of these derivatives?
For crude purities above 85-90%, recrystallization is often the most efficient method to achieve high purity. For more complex mixtures with multiple components or closely related impurities, silica gel column chromatography is the preferred initial purification step. In some cases, a combination of both techniques is necessary.
II. Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for achieving high purity, but it often requires careful optimization.
Problem 1: My compound is poorly soluble in common recrystallization solvents.
Cause: The inherent polarity of the this compound scaffold limits its solubility in non-polar solvents, while its rigid structure can hinder dissolution in some polar solvents.
Solutions:
-
Solvent Screening: A systematic solvent screening is crucial. Start with solvents of varying polarities. For compounds with amine functionalities, solvents like ethanol, isopropanol, acetonitrile, and ethyl acetate are good starting points. Toluene has also been used for recrystallizing similar chloro-N-phenyl-pyridin-2-amine compounds.
-
Mixed Solvent Systems: If a single solvent is not effective, a binary solvent system is often the solution. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, allow the solution to cool slowly. Common mixtures for polar compounds include:
Experimental Protocol: Solvent Screening for Recrystallization
-
Place a small amount (10-20 mg) of your crude compound into several different test tubes.
-
To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, hexane) dropwise while gently heating and agitating.
-
Observe the solubility at the solvent's boiling point. An ideal solvent will dissolve the compound completely when hot but show poor solubility at room temperature.
-
If a suitable single solvent is not found, try mixed solvent systems based on your observations.
Problem 2: My compound "oils out" instead of forming crystals.
Cause: This occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated and cools too quickly[3]. The compound comes out of solution as a liquid phase instead of forming a crystal lattice.
Solutions:
-
Slower Cooling: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling process.
-
Reduce Solution Concentration: Re-heat the solution to dissolve the oil and add a small amount of the hot solvent to decrease the concentration[3].
-
Scratching and Seeding: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites. If you have a pure crystal of the compound, add a tiny seed crystal to the cooled solution to induce crystallization.
-
Change Solvent System: Choose a solvent with a lower boiling point or a solvent system where the compound is less soluble at higher temperatures[3].
III. Troubleshooting Guide: Column Chromatography
Column chromatography is essential for separating complex mixtures. However, the properties of this compound derivatives can lead to challenges.
Problem 1: My compound streaks or tails badly on the silica gel column.
Cause: The basic amino group on the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to poor peak shape and difficult elution.
Solutions:
-
Addition of a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a volatile base to your eluent. Triethylamine (Et₃N) at a concentration of 0.1-1% is commonly used[1].
-
Use of Deactivated Silica: For highly sensitive compounds, you can use commercially available deactivated silica gel or deactivate it yourself by treating it with a solution of triethylamine in your eluent before packing the column.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using a less acidic stationary phase like alumina (neutral or basic) or a C18-functionalized silica for reverse-phase chromatography.
Experimental Protocol: Column Chromatography with a Basic Modifier
-
TLC Analysis: First, determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point for these polar compounds is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your target compound. If tailing is observed on the TLC plate, add 0.5% triethylamine to the developing solvent.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (containing triethylamine if necessary) and pack your column.
-
Sample Loading: Dissolve your crude mixture in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Run the column with your chosen eluent system. You may need to gradually increase the polarity of the eluent (gradient elution) to elute your compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing your pure product.
Problem 2: I am unable to separate my desired product from a closely related impurity.
Cause: Isomeric impurities, such as the 5-nitro isomer, can have very similar polarities to the desired 3-nitro product, making separation by standard chromatography challenging.
Solutions:
-
Optimize Eluent System: Small changes in the eluent composition can significantly impact separation. Try different solvent combinations (e.g., dichloromethane/methanol, ethyl acetate/toluene).
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC can provide much higher resolution than standard column chromatography. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid or trifluoroacetic acid modifier) is a common choice for polar compounds[5].
-
Recrystallization of Mixed Fractions: If you have column fractions containing a mixture of your product and a key impurity, you may be able to purify the product by recrystallizing these combined fractions.
IV. Data and Diagrams
Table 1: Common Purification Techniques and Starting Conditions
| Purification Technique | Stationary Phase/Solvent System | Target Compound Polarity | Key Considerations |
| Recrystallization | Ethanol/Water, Ethyl Acetate/Hexane, Toluene | Moderate to High | Ideal for high final purity; requires careful solvent selection. |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate (+ 0.5% Et₃N) | Moderate to High | Good for complex mixtures; potential for tailing with basic amines. |
| Preparative HPLC | C18 with Acetonitrile/Water (+ 0.1% TFA) | High | Excellent for difficult separations of closely related isomers. |
Diagram 1: Troubleshooting Workflow for Purification
Caption: A decision-making workflow for purifying this compound derivatives.
V. References
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References
- 1. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. theanalyticalscientist.com [theanalyticalscientist.com]
- 4. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Stability of 4,5-Dichloro-3-nitropyridin-2-amine in Solution
Disclaimer: This document is intended for informational purposes for research professionals. 4,5-Dichloro-3-nitropyridin-2-amine is a chemical substance that requires careful handling. Users must consult the relevant Safety Data Sheet (SDS) before use and employ appropriate personal protective equipment (PPE) and engineering controls.[1][2][3]
Welcome to the technical support guide for this compound (CAS 662116-67-8).[4][5] This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and may encounter challenges with its stability in solution. Inconsistent experimental results can often be traced back to the degradation of key reagents. This guide provides a structured, cause-and-effect approach to troubleshooting and ensuring the integrity of your compound in solution.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of the compound and initial handling queries.
Q1: What are the ideal storage conditions for solid this compound?
For long-term viability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[6] While room temperature storage is acceptable for short periods, for durations exceeding several months, storage at 2-8°C or even -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize potential degradation from atmospheric moisture and oxygen.[7][8]
Q2: What are the primary solvents for preparing stock solutions?
Due to its structure, this compound is generally soluble in polar aprotic solvents.
-
Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent primary choices for creating high-concentration stock solutions.
-
Acceptable with Caution: Alcohols like methanol and ethanol can also be used, though they are protic and potentially more reactive than aprotic solvents over long-term storage.[9] Acetonitrile is another viable option.
-
Actionable Advice: Always perform a small-scale solubility test before preparing a large batch. We strongly advise using anhydrous grade solvents to prevent hydrolysis.
Q3: Is it advisable to prepare large batches of stock solution for long-term use?
No. The best practice is to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be dispensed into single-use aliquots in amber glass or polypropylene vials, purged with inert gas, and stored at -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.
Section 2: Troubleshooting Guide for Solution Instability
If you observe inconsistent results, solution discoloration, or precipitation, your compound is likely degrading. This section provides a systematic approach to identifying and mitigating the cause.
Caption: A systematic workflow for troubleshooting the root cause of solution instability.
Q4: My solution has developed a yellow or brown tint. What is happening?
This is a classic indicator of degradation. The color change is often due to the formation of new chromophoric species. The nitro group (-NO2) on the pyridine ring is a strong electron-withdrawing group, making the molecule susceptible to various reactions.
-
Causality: The color may result from nucleophilic substitution products or reduction of the nitro group, which can lead to highly colored nitroso or amino derivatives and potential polymerization byproducts.
Q5: I am observing precipitation in my stock solution, especially after storing it in the cold. What should I do?
This can be due to two primary reasons:
-
Poor Solubility: The compound may be less soluble at lower temperatures (4°C or -20°C) than at the room temperature where it was prepared.
-
Degradation: The precipitate could be an insoluble degradation product.
-
Troubleshooting Steps:
-
Bring the aliquot to room temperature to see if the precipitate redissolves. If it does, it is a solubility issue. Consider preparing a slightly more dilute stock solution.
-
If the precipitate does not redissolve, it is likely a degradant. The solution should be discarded. Do not simply use the supernatant, as the concentration of the active compound will be unknown.
-
Q6: My bioassay or chemical reaction is yielding inconsistent results. How do I confirm if compound stability is the issue?
Inconsistency is a major red flag for reagent instability. The effective concentration of your compound is likely decreasing over the course of the experiment or during storage. The primary degradation pathways to investigate are outlined below.
Issue A: pH-Mediated Degradation
The stability of many organic molecules, especially those containing amine and pyridine functionalities, is highly dependent on pH.[10][11][12]
-
Mechanism & Causality:
-
Acidic Conditions (pH < 6): Protonation of the pyridine ring nitrogen or the exocyclic amine can alter the electronic distribution of the molecule, potentially making it more susceptible to hydrolysis.
-
Alkaline Conditions (pH > 8): Basic conditions can catalyze the hydrolysis of the C-Cl bonds. Furthermore, strongly basic conditions can deprotonate the amino group, which could lead to subsequent unwanted reactions. Studies on similar compounds show that hydrolysis is often readily observed in alkaline media.[13]
-
-
Recommended Actions:
-
Maintain solution pH in the neutral range of 6.0-7.5.
-
Use well-characterized buffer systems like Phosphate-Buffered Saline (PBS), HEPES, or MES.
-
Avoid using strong acids or bases to adjust pH if possible; use diluted buffer components instead.
-
Issue B: Nucleophilic Attack from Solution Components
The 4,5-dichloro-3-nitropyridine core is highly electrophilic. The electron-withdrawing nitro group strongly activates the carbon atoms attached to the chlorine atoms for Nucleophilic Aromatic Substitution (SNAr).[14][15][16]
-
Mechanism & Causality: Common laboratory reagents can act as nucleophiles and displace one or both of the chlorine atoms.
-
Primary/Secondary Amine Buffers: Buffers like Tris (tris(hydroxymethyl)aminomethane) or Glycine are nucleophilic and can react directly with your compound.
-
Thiols: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol contain a highly nucleophilic thiol group that can readily displace the chloro substituents.
-
Hydroxide/Water: As discussed under pH, water and hydroxide ions are nucleophiles that can lead to hydrolysis, replacing a chlorine atom with a hydroxyl group.
-
-
Recommended Actions:
-
Use Non-Nucleophilic Buffers: Switch to buffers such as HEPES, MES, MOPS, or PBS, which are significantly less reactive.
-
If a nucleophilic component (like a thiol) is essential for your experiment, add the this compound solution last, immediately before analysis or use, to minimize reaction time.
-
Caption: Simplified potential degradation pathways via nucleophilic attack.
Issue C: Photodegradation
Nitroaromatic compounds are often susceptible to degradation upon exposure to light, particularly in the UV spectrum.[17]
-
Mechanism & Causality: Light energy can excite the molecule to a higher energy state, leading to bond cleavage or the formation of reactive radical species, initiating a cascade of degradation reactions. The ICH guidelines for pharmaceutical development mandate photostability testing for this reason.[18]
-
Recommended Actions:
-
Prepare and handle solutions in a dimly lit environment.
-
Store all solutions in amber vials or wrap clear containers completely in aluminum foil.[18]
-
Minimize the exposure of plates or reaction vessels to direct light during experiments.
-
Section 3: Protocols for Stability Assessment
To ensure the trustworthiness of your experimental data, we recommend validating the stability of this compound in your specific experimental conditions.
Protocol 1: Rapid Compatibility Screen
Objective: To quickly assess the short-term stability of the compound in different solvents and buffers by visual inspection.
-
Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
In clear glass vials, dilute the stock 1:100 into each test condition (e.g., Water, PBS pH 7.4, Tris pH 8.0, HEPES pH 7.4, media containing DTT).
-
Prepare a control vial with the 1:100 dilution in DMSO alone.
-
Leave one set of vials on the benchtop exposed to light and wrap an identical set in aluminum foil.
-
Visually inspect for color change or precipitation at T=0, 1, 4, and 24 hours. Compare all vials to the DMSO control.
Protocol 2: Quantitative Stability Analysis by HPLC
Objective: To quantify the degradation of the parent compound over time under specific conditions.
-
Preparation: Prepare a fresh solution of the compound (e.g., 100 µM) in your chosen experimental buffer.
-
Time-Zero Sample: Immediately inject an aliquot onto a suitable HPLC system (e.g., C18 reverse-phase column) and record the chromatogram. This is your T=0 reference.
-
Incubation: Store the bulk solution under the desired test condition (e.g., 37°C in an incubator).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, quench any reaction if necessary (e.g., by diluting in mobile phase), and inject it onto the HPLC.
-
Data Analysis:
-
Identify the peak corresponding to the parent compound based on the T=0 run.
-
Measure the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the T=0 sample. A plot of % remaining vs. time will reveal the degradation kinetics.
-
Look for the appearance of new peaks, which correspond to degradation products.
-
Section 4: Summary of Recommendations
| Parameter | Recommended Conditions | Conditions to Avoid | Rationale |
| Solvents | Anhydrous DMSO, DMF, Acetonitrile | Solvents containing water or nucleophiles | Prevents hydrolysis and nucleophilic substitution.[16][19] |
| pH Range | 6.0 - 7.5 | < 6.0 and > 8.0 | Minimizes risk of acid or base-catalyzed hydrolysis.[10][11][12] |
| Buffers | HEPES, MES, MOPS, PBS | Tris, Glycine, Citrate (can chelate metals) | Uses non-nucleophilic buffers to prevent SNAr reactions.[14][15] |
| Additives | - | Thiols (DTT, BME), primary/secondary amines | These are potent nucleophiles that will readily react with the compound. |
| Storage | Freshly prepared; or -80°C single-use aliquots | Repeated freeze-thaw cycles; 4°C for >24h | Prevents degradation and contamination from atmospheric moisture. |
| Light | Amber vials or foil-wrapped containers | Exposure to ambient or UV light | Prevents photodegradation common to nitroaromatic compounds.[17][18] |
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. calpaclab.com [calpaclab.com]
- 5.  this compound  [lianhe-aigen.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. echemi.com [echemi.com]
- 8. lookchem.com [lookchem.com]
- 9. 2,6-Dichloro-3-nitropyridine | 16013-85-7 [chemicalbook.com]
- 10. ibisscientific.com [ibisscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]
- 16. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ema.europa.eu [ema.europa.eu]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve the Regioselectivity of Reactions Involving 4,5-Dichloro-3-nitropyridin-2-amine
Introduction
4,5-Dichloro-3-nitropyridin-2-amine is a polysubstituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its densely functionalized core serves as a versatile scaffold for the synthesis of novel heterocyclic compounds. The two chlorine atoms at the C4 and C5 positions are susceptible to nucleophilic aromatic substitution (SNAr), providing a direct route for introducing diverse functionalities. However, controlling which of these two positions reacts is paramount for the successful synthesis of the desired target molecule.
This technical guide provides an in-depth analysis of the factors governing the regioselectivity of SNAr reactions on this substrate. We will explore the underlying mechanistic principles, offer troubleshooting solutions for common experimental challenges, and provide validated protocols to help researchers achieve predictable and high-yielding transformations.
Core Principles: Predicting Regioselectivity in SNAr Reactions
The regioselectivity of nucleophilic attack on the this compound ring is overwhelmingly governed by electronic factors, specifically the stability of the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. The reaction proceeds via a two-step addition-elimination mechanism.[1]
-
Nucleophilic Attack: A nucleophile adds to either the C4 or C5 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate.
-
Leaving Group Departure: The aromaticity is restored by the elimination of a chloride ion.
The rate-determining step is typically the formation of the Meisenheimer complex. Therefore, the pathway that proceeds through the more stable intermediate will be kinetically favored and will dictate the major product.
The Decisive Role of the Nitro Group:
The potent electron-withdrawing nitro group at the C3 position is the primary activating and directing group. It stabilizes the negative charge of the Meisenheimer complex most effectively when the charge can be delocalized onto its oxygen atoms through resonance.
-
Attack at C4 (Ortho to -NO₂): When a nucleophile attacks the C4 position, the resulting negative charge is ortho to the nitro group. This allows for direct resonance delocalization of the charge onto the nitro group, providing substantial stabilization to the Meisenheimer intermediate. This pathway is therefore electronically highly favored .
-
Attack at C5 (Meta to -NO₂): Conversely, an attack at the C5 position places the negative charge meta to the nitro group. Direct resonance delocalization onto the nitro group is not possible from this position. The intermediate is significantly less stable, making this pathway electronically disfavored .
The amino group at C2 is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack but does not override the powerful directing effect of the nitro group. Consequently, under standard SNAr conditions, reactions are expected to show a strong intrinsic preference for substitution at the C4 position .
Frequently Asked Questions (FAQs)
Q1: I am planning a reaction with this compound and an amine nucleophile. Which position, C4 or C5, will be substituted?
A1: You should expect highly selective substitution at the C4 position. The reaction is kinetically controlled, and the transition state leading to the C4-substituted intermediate is significantly stabilized by the ortho-nitro group through resonance.[2] For most nucleophiles (amines, alkoxides, thiols) under standard SNAr conditions, the C4 isomer will be the major, if not exclusive, product.
Q2: Is it possible to achieve selective substitution at the C5 position?
A2: Achieving selective substitution at C5 is exceptionally challenging due to the strong electronic preference for C4 attack. Standard SNAr conditions will not favor this outcome. While not documented for this specific molecule, strategies for altering regioselectivity in related systems sometimes involve transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), where ligand and catalyst choice can sometimes override the innate electronic preferences of the substrate.[3] However, this would require significant methods development.
Q3: My reaction is sluggish or not proceeding to completion. What could be the cause?
A3: While the nitro group is strongly activating, the C2-amino group is electron-donating, which can slightly reduce the overall reactivity compared to pyridines lacking this group. Several factors could be at play:
-
Insufficiently reactive nucleophile: The nucleophile may not be strong enough. Consider using a stronger base to deprotonate the nucleophile (e.g., NaH for an alcohol vs. K₂CO₃) or switching to a more nucleophilic reagent.
-
Low Temperature: Many SNAr reactions proceed well at room temperature, but some may require moderate heating (e.g., 40-80 °C) to achieve a reasonable rate.
-
Inappropriate Solvent: Polar aprotic solvents like DMF, DMSO, acetonitrile, or THF are typically required to dissolve the reagents and facilitate the formation of the charged Meisenheimer complex. Using a non-polar solvent will significantly hinder the reaction.
Q4: Can I substitute both chlorine atoms?
A4: Yes, sequential substitution is possible. After the first highly selective substitution at C4, the remaining chlorine at C5 can be replaced in a second step. However, the newly introduced group at C4 will influence the reactivity of the C5 position. If the new C4-substituent is electron-donating (like an amino or alkoxy group), it will deactivate the ring, making the second substitution require more forcing conditions (e.g., higher temperatures, stronger nucleophile/base).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Poor Regioselectivity: Significant amount (>10%) of the C5-substituted isomer is observed. | 1. High Reaction Temperature: The reaction may be under thermodynamic control at high temperatures, potentially allowing the less stable C5 isomer to form. 2. Steric Hindrance: An extremely bulky nucleophile might face steric repulsion from the C3-nitro group, slightly favoring attack at the more accessible C5 position. | Action 1: Run the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period. The kinetic C4-product should be overwhelmingly favored under these conditions.[2] Action 2: If possible, switch to a sterically less demanding nucleophile. |
| Low Reaction Yield: Starting material is consumed, but the desired product is isolated in low yield. | 1. Product Decomposition: The product may be unstable under the reaction conditions (e.g., strong base, high heat). 2. Difficult Workup: The product may be water-soluble or difficult to extract. 3. Side Reactions: The nucleophile might be reacting with the nitro group (reduction) or the C2-amino group. | Action 1: Monitor the reaction by TLC/LCMS and stop it as soon as the starting material is consumed. Avoid prolonged heating. Action 2: Modify the workup procedure. For polar products, consider back-extraction of the aqueous layer multiple times or evaporation of the solvent followed by purification via chromatography. Action 3: Use milder bases and the lowest effective temperature. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) if reductive side reactions are suspected. |
| Multiple Unidentified Spots by TLC/LCMS: The reaction is messy. | 1. Intermolecular Reactions: The C2-amino group of one molecule could potentially react with another molecule of the starting material, leading to dimerization or polymerization, especially at high concentrations or temperatures. 2. Reagent Decomposition: The nucleophile or base may be unstable under the reaction conditions. | Action 1: Use a higher dilution (lower concentration) for the reaction. Add the nucleophile slowly to the solution of the pyridine substrate. Action 2: Verify the stability and purity of your reagents before starting the reaction. |
Key Experimental Protocol: Selective C4-Amination
This protocol provides a representative, step-by-step methodology for the selective substitution of the C4-chloro group with a primary or secondary amine, adapted from well-established procedures for analogous systems.[4]
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (e.g., piperidine, morpholine, benzylamine) (1.0-1.2 equiv)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, or THF)
-
Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and dissolve it in the chosen anhydrous solvent (approx. 0.1-0.2 M concentration).
-
Amine Addition: In a separate vial, dissolve the amine nucleophile (1.1 equiv) and the base (e.g., TEA, 2.5 equiv) in the same solvent. Add this solution dropwise to the stirred solution of the pyridine substrate at room temperature over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). If the reaction is slow, gently heat the mixture to 40-60 °C.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If using a carbonate base, filter off the solid. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and then with brine to remove the base and any water-soluble salts.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography or recrystallization to yield the pure 4-amino-5-chloro-3-nitropyridin-2-amine derivative.
Table of Recommended Starting Conditions
| Nucleophile Class | Representative Nucleophile | Base | Solvent | Temperature | Expected Outcome |
| Secondary Aliphatic | Piperidine | K₂CO₃ | DMF | Room Temp | High yield of C4-piperidyl product |
| Primary Aliphatic | Benzylamine | TEA | Acetonitrile | 40 °C | High yield of C4-benzylamino product |
| Alkoxide | Sodium Methoxide | (None needed) | Methanol | Room Temp | High yield of C4-methoxy product |
| Thiolate | Thiophenol | K₂CO₃ | DMF | Room Temp | High yield of C4-phenylthio product |
References
removing residual catalysts from 4,5-Dichloro-3-nitropyridin-2-amine reactions
Welcome to the technical support center for the synthesis and purification of 4,5-Dichloro-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the post-reaction workup, with a specific focus on the removal of residual acid catalysts.
The synthesis of this compound and its analogs is typically achieved through the electrophilic nitration of a corresponding 2-amino-dichloropyridine precursor. This reaction is most commonly facilitated by a potent nitrating mixture, classically a combination of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). While effective for the nitration, the use of this strong acid mixture necessitates a meticulous and well-understood purification process to remove residual acids, which can impact product stability, purity, and downstream applications.
This guide provides a structured approach to troubleshooting and optimizing the removal of these residual acid catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the primary "catalyst" residues I need to remove after synthesizing this compound?
A1: In the context of this synthesis, the "residual catalysts" are the strong acids used in the nitration reaction, namely sulfuric acid and nitric acid. Unlike metal-catalyzed reactions, the primary challenge here is the complete neutralization and removal of these corrosive and reactive mineral acids from your crude product.
Q2: What is the standard and safest method for quenching a mixed-acid nitration reaction?
A2: The universally recommended method for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[1] This method serves two critical purposes: it rapidly dilutes the strong acids and the large thermal mass of the ice helps to safely dissipate the significant heat of dilution, which is a highly exothermic process.[1]
Q3: My product is soluble in the acidic aqueous layer after quenching. How can I isolate it?
A3: The amino group on the pyridine ring can become protonated in the highly acidic conditions, forming a salt that is soluble in the aqueous layer. To recover your product, you will need to carefully neutralize the acidic solution with a base, such as aqueous ammonia, sodium hydroxide, or sodium carbonate, until the product precipitates out of the solution. The pH at which precipitation occurs will depend on the pKa of your specific compound.
Q4: What are the most effective methods for purifying the crude this compound after initial isolation?
A4: The most common and effective purification techniques are:
-
Recrystallization: This is a powerful method for removing isomeric impurities and other by-products. A suitable solvent system, such as a mixture of ethyl acetate and petroleum ether or ethanol, is often used.[2]
-
Solvent Washes/Trituration: Washing the crude solid with a solvent in which the product has low solubility (like cold water or a non-polar organic solvent) can help remove residual salts and some impurities.
-
Column Chromatography: For achieving very high purity or for separating complex mixtures, silica gel column chromatography can be employed.
Troubleshooting Guide: Removing Residual Acids
This section addresses specific issues you may encounter during the workup and purification of your this compound reaction.
Issue 1: The product has an oily or gummy consistency after quenching and neutralization, instead of precipitating as a solid.
-
Question: I've quenched my reaction and neutralized the solution, but my product has oiled out. How can I get it to solidify and how do I proceed with purification?
-
Answer:
-
Causality: The "oiling out" of a product is often due to the presence of impurities which depress the melting point of the mixture. It can also occur if the neutralization process generates significant heat, increasing the solubility of the product and its impurities in the aqueous medium. The presence of residual solvents from the reaction can also contribute.
-
Troubleshooting Steps:
-
Ensure Complete Neutralization: Check the pH of the aqueous layer to ensure you have reached the optimal point for precipitation. Sometimes, adding a slight excess of base is necessary.
-
Cooling: Ensure the mixture is thoroughly cooled in an ice bath. Lowering the temperature can often induce crystallization.
-
Extraction: If the product remains oily, perform a liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate or dichloromethane. The organic layer will dissolve your product, leaving inorganic salts in the aqueous phase.
-
Washing the Organic Layer: After extraction, wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution to remove any remaining acid. A final wash with brine will help to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. This should yield a crude solid. If it is still an oil, attempting to co-evaporate with a solvent in which it is insoluble (like hexane) can sometimes induce crystallization.
-
-
Issue 2: After purification, my final product is still acidic, as indicated by a pH test of a solution.
-
Question: I have recrystallized my product, but it seems to contain residual acid. What did I miss?
-
Answer:
-
Causality: This indicates that the initial workup was insufficient to completely remove the mineral acids. Acidic impurities can become trapped within the crystal lattice of the product during precipitation or recrystallization. This is particularly problematic if the product precipitates too quickly from a highly concentrated or rapidly neutralized solution.
-
Troubleshooting Steps:
-
Re-dissolve and Re-wash: Dissolve your product in a suitable organic solvent (e.g., ethyl acetate).
-
Base Wash: Transfer the solution to a separatory funnel and wash it thoroughly with a dilute basic solution, such as 5% sodium bicarbonate.[1] Be cautious, as any residual acid will react to produce CO₂ gas, so vent the funnel frequently. Continue washing until no more gas evolves.
-
Water Wash: Wash with deionized water to remove any remaining base and salts.
-
Dry and Recrystallize: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Then, proceed with a careful recrystallization. Ensure that the crystals form slowly, as this will result in higher purity by excluding impurities from the crystal lattice.
-
-
Issue 3: The yield of my reaction is very low after the workup and purification process.
-
Question: My yield of this compound is significantly lower than expected. Where might I be losing my product?
-
Answer:
-
Causality: Product loss can occur at several stages of the workup and purification. Key potential loss points include:
-
Incomplete Precipitation: If the pH of the aqueous solution is not optimized, a significant amount of the product may remain dissolved as a protonated salt.
-
Loss during Extraction: If the organic solvent used for extraction is not optimal, or if an insufficient volume is used, the product may not be fully extracted from the aqueous layer. Emulsion formation during extraction can also lead to product loss.
-
Loss during Recrystallization: Using too much recrystallization solvent or choosing a solvent in which the product is too soluble will result in a significant portion of the product remaining in the mother liquor.
-
-
Troubleshooting Steps:
-
Check the Aqueous Layer: Before discarding the aqueous layer after precipitation or extraction, take a small sample and add more base to see if more product precipitates. You can also perform a test extraction on a small portion of the aqueous phase with a good solvent to check for remaining product.
-
Optimize Recrystallization: Perform small-scale solubility tests to find the ideal recrystallization solvent or solvent mixture. The ideal solvent should dissolve the product well at elevated temperatures but poorly at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Recover from Mother Liquor: If you suspect significant loss in the mother liquor from recrystallization, you can concentrate it and attempt a second recrystallization or purify the residue by column chromatography.
-
-
Experimental Protocols
Protocol 1: Standard Workup and Purification of this compound
This protocol provides a detailed, step-by-step methodology for the quenching, isolation, and purification of the target compound after a mixed-acid nitration.
Materials:
-
Crude reaction mixture (containing product, H₂SO₄, and HNO₃)
-
Large beaker or flask with crushed ice/deionized water
-
Stir plate and large stir bar
-
pH paper or pH meter
-
Aqueous ammonia (~28%) or 10M Sodium Hydroxide
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Quenching the Reaction:
-
Prepare a large beaker containing a slurry of crushed ice and water (approximately 10 times the volume of the reaction mixture).
-
Place the beaker in an ice bath on a stir plate and begin vigorous stirring.
-
Slowly and carefully, add the acidic reaction mixture dropwise or in a thin stream to the center of the vortex of the stirring ice slurry. Monitor the temperature of the slurry to ensure it does not rise excessively.
-
-
Neutralization and Precipitation:
-
With the quenched mixture still cooling in the ice bath, slowly add aqueous ammonia or sodium hydroxide solution. The mixture will heat up; add the base slowly to control the temperature.
-
Monitor the pH of the solution. Continue adding base until the pH is approximately 8.[3]
-
A solid precipitate of the crude product should form. Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
-
Isolation by Filtration:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water to remove most of the inorganic salts.
-
Press the solid as dry as possible on the filter.
-
-
Acid Removal by Liquid-Liquid Extraction (Alternative to Filtration if product is oily):
-
If the product does not precipitate, transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Recrystallization:
-
Transfer the crude solid to a clean flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) to just dissolve the solid.
-
Slowly add a non-polar co-solvent (e.g., hexane or petroleum ether) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.
-
Data Presentation
The following table summarizes the key purification techniques and their primary purpose in the context of removing residual acids and other impurities from the this compound synthesis.
| Purification Technique | Principle of Operation | Key Application/Purpose | Advantages | Potential Issues |
| Quenching on Ice | Rapid dilution and heat dissipation. | Safely neutralizes the bulk of the highly concentrated acid mixture. | Prevents runaway reactions and product degradation from excessive heat. | Highly exothermic; requires slow addition and efficient cooling. |
| Neutralization | Acid-base reaction. | Converts acidic species to salts and deprotonates the product to facilitate precipitation/extraction. | Allows for the separation of the organic product from water-soluble inorganic salts. | Can be exothermic; rapid pH change can trap impurities if precipitation is too fast. |
| Aqueous Washes | Partitioning between immiscible liquids. | Removes water-soluble impurities, such as inorganic salts and residual base. | Simple and effective for removing salts. | Emulsion formation can complicate separation. |
| Base Wash (e.g., NaHCO₃) | Acid-base reaction and partitioning. | Neutralizes and removes trace amounts of residual acid from the organic phase. | More effective than water alone for complete acid removal. | CO₂ evolution can cause pressure buildup in a separatory funnel. |
| Recrystallization | Differential solubility of the product and impurities in a solvent at different temperatures. | High-resolution purification to remove isomeric and other organic by-products. | Can yield very high purity product. | Product loss in the mother liquor; requires careful solvent selection. |
Visualization of Workflow
The following diagram outlines the decision-making process for the workup and purification of this compound after the nitration reaction is complete.
Caption: Decision workflow for post-nitration workup and purification.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4,5-Dichloro-3-nitropyridin-2-amine and Other Dichloropyridines
Introduction
Substituted pyridines are fundamental scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the vast array of available building blocks, polychlorinated pyridines serve as versatile intermediates, allowing for sequential and site-selective functionalization. This guide provides an in-depth comparative analysis of the reactivity of 4,5-dichloro-3-nitropyridin-2-amine against other common dichloropyridine isomers.
The reactivity of a substituted pyridine is a nuanced interplay of electronic and steric effects. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly when further activated by electron-withdrawing groups (EWGs).[3][4] This guide will dissect these principles, offering a theoretical framework and practical, data-supported protocols to aid researchers, scientists, and drug development professionals in rationally designing synthetic routes and predicting reaction outcomes. We will focus on two of the most synthetically valuable transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
Theoretical Basis of Reactivity
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine functionalization. It proceeds via a two-step addition-elimination mechanism.[5] First, a nucleophile attacks an electron-poor carbon atom on the aromatic ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5] Aromaticity is temporarily disrupted in this step. In the second, rapid step, a leaving group (typically a halide) is expelled, restoring the aromaticity of the ring.
The rate and regioselectivity of SNAr reactions are governed by two primary factors:
-
Ring Activation: The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), is crucial. These groups stabilize the anionic Meisenheimer intermediate through resonance and induction, thereby lowering the activation energy of the rate-determining nucleophilic addition step.[5][6]
-
Position of Attack: In pyridines, nucleophilic attack is strongly favored at the positions ortho (C2/C6) and para (C4) to the ring nitrogen.[4][7] This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate via resonance, a stabilization that is not possible with attack at the meta (C3/C5) positions.[7]
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura coupling offer an alternative and powerful method for forming C-C bonds. The regioselectivity in these reactions is determined by the oxidative addition of a palladium(0) complex to a carbon-halogen bond, which is the first step in the catalytic cycle. This step is influenced by factors different from those governing SNAr reactions, including:
-
Bond Dissociation Energy: The strength of the C-Cl bond.
-
Electronic Density: Oxidative addition is generally faster at more electron-deficient carbon centers.
-
Steric Hindrance: Less sterically hindered positions are more accessible to the bulky palladium catalyst.[8][9][10]
Crucially, the choice of palladium catalyst, ligand, and reaction conditions can often be tuned to override the "innate" reactivity of the substrate, enabling selective functionalization at positions that might be disfavored in SNAr reactions.[11][12][13]
Reactivity Profile of this compound
The unique substitution pattern of this compound creates a highly activated and electronically distinct system.
-
Nitro Group (-NO₂) at C3: This is a powerful EWG that strongly activates the entire ring towards nucleophilic attack.
-
Amino Group (-NH₂) at C2: This is an electron-donating group (EDG) by resonance, which typically deactivates a ring towards nucleophilic attack. However, its position adjacent to the strongly activating nitro group and the C4-Cl bond modulates the overall electronic landscape.
-
Chlorine Atoms at C4 and C5: These are the potential leaving groups.
In Nucleophilic Aromatic Substitution (SNAr):
Substitution is overwhelmingly predicted to occur at the C4 position . The rationale is twofold:
-
Electronic Activation: The C4 position is para to the ring nitrogen and ortho to the powerful nitro group at C3. This allows the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C4 to be delocalized onto both the ring nitrogen and the oxygen atoms of the nitro group—a highly stabilizing arrangement.
-
Intermediate Stability: Attack at the C5 position is electronically disfavored. It is meta to the ring nitrogen, meaning the intermediate's charge cannot be delocalized onto the nitrogen. While it is adjacent to the nitro group, the stabilization is significantly less than that for C4 attack.
Caption: Regioselectivity of SNAr on this compound.
Comparative Reactivity of Dichloropyridine Isomers
The reactivity of this compound is best understood when contrasted with simpler dichloropyridines, where the directing effects of the ring nitrogen and the chlorine positions are more isolated.
| Compound | Most Reactive Site (SNAr) | Most Reactive Site (Suzuki) | Key Influencing Factors |
| This compound | C4 (Highly Activated) | C4 (Predicted) | Dominant Activation by -NO₂ group: Strong resonance stabilization of C4 intermediate. C4 is also highly electron-deficient. |
| 2,4-Dichloropyridine | C4 (Generally)[14] | C4 (Typically) / C2 (Tunable)[13] | Ring Nitrogen Activation: C4 is para to N, favoring SNAr. C2 is sterically more accessible for some catalysts.[15] |
| 2,6-Dichloropyridine | C2 / C6 (Equivalent) | C2 / C6 (Equivalent) | Symmetry: Both positions are electronically and sterically identical. Mono-substitution is facile. |
| 3,5-Dichloropyridine | Unreactive [13] | Unreactive (Functionalized via metalation)[13] | No Ring Activation: Both Cl atoms are meta to N. Not activated for SNAr or standard cross-coupling. |
| 2,3-Dichloropyridine | C2 [13] | C2 (Generally) | Proximity to Nitrogen: The C2 position is most activated by the adjacent ring nitrogen.[13] |
| 2,5-Dichloropyridine | C2 [12] | C2 (Generally) / C5 (Tunable)[12] | Ring Nitrogen Activation: C2 is ortho to N. C5 reactivity can be achieved with specific catalyst/ligand systems.[12] |
As the table illustrates, the presence of the powerful nitro group in This compound makes it exceptionally reactive at the C4 position compared to isomers lacking such strong activation. While other dichloropyridines rely solely on the ring nitrogen for activation, our target compound benefits from the synergistic effect of the nitrogen's positional activation and the nitro group's potent electron-withdrawing nature.
Experimental Protocols & Methodologies
The following protocols are provided as validated starting points for experimentation. They are designed to be self-validating, incorporating in-process monitoring and purification steps.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. pharmdguru.com [pharmdguru.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Steric effects - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4,5-Dichloro-3-nitropyridin-2-amine: An Evaluation of a Novel Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4,5-Dichloro-3-nitropyridin-2-amine
This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its polysubstituted pyridine ring, featuring chloro, nitro, and amino functionalities, offers multiple reaction sites for the synthesis of complex molecular architectures. This intermediate is particularly valuable in the development of kinase inhibitors and other therapeutic agents. The efficient and selective synthesis of this compound is therefore of considerable interest to the pharmaceutical and agrochemical industries. This guide provides a comprehensive comparison of a traditional, established synthetic pathway with a novel, potentially more efficient route to this compound, supported by experimental data and detailed protocols.
Established Pathway: Nitration of a Dichloro-aminopyridine Precursor
A conventional approach to the synthesis of this compound involves the nitration of a pre-existing dichloro-aminopyridine. This method relies on the directing effects of the amino and chloro substituents on the pyridine ring to achieve the desired regioselectivity of the nitro group at the C3 position.
A representative established pathway starts from 2-amino-4,5-dichloropyridine. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The strong activating and ortho-, para-directing effect of the amino group at C2, combined with the deactivating and meta-directing nature of the chloro substituents at C4 and C5, favors the introduction of the nitro group at the C3 position.
However, this method is often associated with challenges, including the formation of isomeric byproducts and the use of harsh, corrosive reagents, which can lead to difficulties in purification and potential safety concerns on a larger scale. A similar process is described in Chinese patent CN103819398B, where the nitration of 2-chloro-4-aminopyridine yields a mixture of the desired 3-nitro isomer and the 5-nitro isomer[1]. Although the starting material differs slightly, the fundamental principle of nitrating a substituted aminopyridine remains a classic and established strategy.
A Novel Synthetic Pathway: Selective Chlorination Followed by Nitration
A more recent and innovative approach to the synthesis of this compound involves a two-step sequence starting from a readily available mono-chloro-aminopyridine. This pathway prioritizes a milder and more selective chlorination step before the introduction of the nitro group.
This novel pathway commences with the selective chlorination of 2-amino-5-chloropyridine using N-chlorosuccinimide (NCS) to produce 2-amino-3,5-dichloropyridine. This method, detailed in Chinese patent CN104016908A, offers a more controlled chlorination compared to the use of chlorine gas or other harsh chlorinating agents, potentially leading to higher yields and fewer side products[2]. The subsequent step involves the nitration of the resulting 2-amino-3,5-dichloropyridine to yield the final product, this compound.
The rationale behind this approach is that the sequential introduction of the substituents allows for greater control over the regiochemistry at each step, potentially leading to a cleaner reaction profile and a higher overall yield of the desired product.
Comparative Analysis of Synthetic Pathways
To provide an objective comparison, the following table summarizes the key performance indicators for both the established and the novel synthetic pathways.
| Parameter | Established Pathway (Nitration of Dichloro-aminopyridine) | Novel Pathway (Chlorination with NCS followed by Nitration) |
| Starting Material | 2-Amino-4,5-dichloropyridine | 2-Amino-5-chloropyridine |
| Key Reagents | Concentrated HNO₃, Concentrated H₂SO₄ | N-Chlorosuccinimide (NCS), Concentrated HNO₃, Concentrated H₂SO₄ |
| Reaction Conditions | Typically low temperatures (0-10 °C) for nitration. | Milder chlorination conditions, followed by standard nitration. |
| Selectivity | Potential for isomeric byproduct formation (e.g., 5-nitro isomer). | Higher selectivity in the chlorination step, potentially leading to a cleaner final product. |
| Yield | Variable, often moderate due to byproduct formation and harsh conditions. | Potentially higher overall yield due to improved selectivity. |
| Purification | May require extensive purification to remove isomers. | Potentially simpler purification due to a cleaner reaction mixture. |
| Safety & Handling | Use of highly corrosive and hazardous acids. | Use of NCS is generally considered safer than many other chlorinating agents. |
| Scalability | Challenges in maintaining selectivity and safety on a large scale. | Potentially more amenable to scale-up due to milder and more selective reactions. |
Experimental Protocols
Established Pathway: Nitration of 2-Amino-4,5-dichloropyridine
-
Step 1: Nitration of 2-Amino-4,5-dichloropyridine
-
To a stirred solution of 2-amino-4,5-dichloropyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain this compound.
-
Novel Pathway: Selective Chlorination and Subsequent Nitration
-
Step 1: Synthesis of 2-Amino-3,5-dichloropyridine
-
Dissolve 2-amino-5-chloropyridine (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add N-chlorosuccinimide (1.1 eq) portion-wise to the solution while stirring at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2-amino-3,5-dichloropyridine, which can be purified by column chromatography or recrystallization.
-
-
Step 2: Nitration of 2-Amino-3,5-dichloropyridine
-
Follow the nitration procedure as described in the "Established Pathway," using 2-amino-3,5-dichloropyridine as the starting material.
-
Characterization Data for this compound
-
Molecular Formula: C₅H₃Cl₂N₃O₂[3]
-
Molecular Weight: 208.00 g/mol [3]
-
Appearance: Typically a yellow to light brown solid.
-
¹H NMR: Spectral data would be expected to show a singlet for the aromatic proton on the pyridine ring.
-
¹³C NMR: The spectrum would show five distinct signals corresponding to the carbon atoms of the pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic peaks for the two chlorine atoms.
Workflow Diagrams
Caption: Established synthetic pathway to this compound.
Caption: Novel synthetic pathway to this compound.
Conclusion and Future Outlook
The novel synthetic pathway to this compound, utilizing a selective chlorination step with N-chlorosuccinimide followed by nitration, presents a promising alternative to the established method of direct nitration of a dichloro-aminopyridine precursor. The key advantages of the new route lie in its potential for higher selectivity, milder reaction conditions for the chlorination step, and consequently, a potentially higher overall yield and simpler purification process.
For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, the scale of the synthesis, and the desired purity of the final product. The novel pathway offers a more controlled and potentially more efficient method, which could be particularly advantageous for large-scale production where safety, selectivity, and yield are paramount. Further optimization of the reaction conditions for both steps in the novel pathway could lead to an even more robust and economically viable process for the synthesis of this important chemical intermediate.
References
A Comparative Analysis of the Biological Activity of 4,5-Dichloro-3-nitropyridin-2-amine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pyridine scaffold remains a cornerstone in the design of novel therapeutic agents. Its derivatives have shown a remarkable breadth of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] Within this vast chemical space, 4,5-Dichloro-3-nitropyridin-2-amine presents a particularly interesting starting point for analog synthesis due to its unique substitution pattern, which offers multiple avenues for chemical modification and potential modulation of biological activity.
This guide provides a comparative analysis of the biological activities of analogs related to this compound. While direct comparative studies on a series of its immediate analogs are not extensively available in the public domain, this document synthesizes findings from structurally related dichloropyridine, nitropyridine, and aminopyridine derivatives to offer valuable insights into potential structure-activity relationships (SAR) and guide future research directions.
Anticancer Activity: Targeting Cell Proliferation and Microtubules
The pyridine nucleus is a well-established pharmacophore in oncology.[2] Analogs of substituted pyridines have demonstrated potent anticancer activities through various mechanisms.
Microtubule-Targeting Agents
A recent study on 3-nitropyridine analogs revealed their potent activity as microtubule-targeting agents. These compounds induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization by binding to the colchicine site.[3] This mechanism is a clinically validated strategy for cancer chemotherapy. The anti-proliferative activity of two lead compounds from this study is summarized below.
Table 1: Anti-proliferative Activity of 3-Nitropyridine Analogs [3]
| Compound ID | Cancer Cell Line | GI50 (nM) |
| 4AZA2891 | HT-29 (Colon) | 5.4 |
| NCI-H460 (Lung) | <10 | |
| KM12 (Colon) | <10 | |
| K-562 (Leukemia) | <10 | |
| 4AZA2996 | HT-29 (Colon) | 4.0 |
| NCI-H460 (Lung) | <10 | |
| KM12 (Colon) | <10 | |
| K-562 (Leukemia) | <10 |
GI50: The concentration required to inhibit cell growth by 50%.
These findings suggest that modifications to the amino and nitro groups of a this compound core could yield potent microtubule-destabilizing agents. The dichlorination pattern at the 4 and 5 positions could further influence binding affinity and selectivity.
Tyrosine Kinase Inhibition
Substituted 2-aminopyrido[2,3-d]pyrimidin-7(8H)-ones have been identified as potent, broadly active tyrosine kinase (TK) inhibitors.[4] One notable compound from this class, bearing a substituted C-2 amino group, displayed low nanomolar to submicromolar potency against a panel of receptor and non-receptor tyrosine kinases.
Table 2: Tyrosine Kinase Inhibitory Activity of a 2-Aminopyrido[2,3-d]pyrimidin-7(8H)-one Analog [4]
| Enzyme | IC50 (µM) |
| PDGFr | 0.079 |
| bFGFr | 0.043 |
| EGFr | 0.044 |
| c-Src | 0.009 |
IC50: The concentration required to inhibit enzyme activity by 50%.
This highlights the potential for analogs of this compound, where the 2-amino group is functionalized, to act as inhibitors of key signaling pathways in cancer.
Antimicrobial Activity: A Renewed Focus on Pyridine Scaffolds
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Pyridine derivatives have long been investigated for their antibacterial and antifungal properties. The presence of halogens and a nitro group on the pyridine ring can significantly enhance antimicrobial potency.[5]
While specific data on this compound analogs is scarce, studies on related dichlorophenylthiazolyl-s-triazines have shown that the introduction of electron-withdrawing groups and specific linker bridges can lead to promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[6]
Enzyme Inhibition: Beyond Cancer and Microbes
The versatility of the pyridine scaffold extends to the inhibition of various other enzymes implicated in disease.
P2X(7) Receptor Antagonism
Structure-activity relationship studies on 3,5-dichloropyridine derivatives have led to the discovery of potent P2X(7) receptor antagonists.[1] The P2X(7) receptor is a key player in inflammation, making its antagonists promising candidates for anti-inflammatory therapies. Optimized analogs demonstrated IC50 values in the low nanomolar range.
Table 3: P2X(7) Receptor Antagonistic Activity of Optimized 3,5-Dichloropyridine Analogs [1]
| Compound ID | hP2X(7) IC50 (nM) | IL-1β Release IC50 (nM) |
| 51 | 4.9 | 1.3 |
| 52 | 13 | 9.2 |
The 3,5-dichloro substitution was found to be critical for activity, suggesting that the 4,5-dichloro pattern in the target scaffold could also yield potent modulators of this receptor.
Urease Inhibition
Nitropyridine derivatives have been explored as potential urease inhibitors for the treatment of gastric diseases caused by Helicobacter pylori.[7] Certain 3-nitropyridylpiperazine derivatives have shown significantly lower IC50 values against jack bean urease compared to the standard inhibitor thiourea.[7] This indicates a potential therapeutic application for analogs of this compound in gastroenterology.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, standardized experimental protocols are crucial. Below are representative methodologies for key biological assays.
Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Workflow:
Caption: Generalized workflow for the MTT cell proliferation assay.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
Workflow:
Caption: A simplified workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The pyridine scaffold, particularly when substituted with halogens and a nitro group, holds significant promise for the development of novel therapeutic agents. While direct comparative data for a series of this compound analogs is an area ripe for exploration, the existing literature on structurally related compounds provides a strong rationale for pursuing the synthesis and biological evaluation of such a library.
Future research should focus on:
-
Systematic Analog Synthesis: Preparing a focused library of analogs with modifications at the 2-amino and 3-nitro positions, as well as exploring the impact of the 4,5-dichloro pattern.
-
Broad Biological Screening: Evaluating these new compounds against a diverse panel of cancer cell lines, microbial strains, and a variety of enzymes to identify lead candidates.
-
Mechanism of Action Studies: For active compounds, elucidating the precise molecular mechanisms underlying their biological effects.
By leveraging the insights from existing research and employing a systematic approach to drug discovery, the this compound scaffold could yield the next generation of potent and selective therapeutic agents.
References
- 1. Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Confirmation of 4,5-Dichloro-3-nitropyridin-2-amine Reaction Products by X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and development. The highly functionalized scaffold of 4,5-dichloro-3-nitropyridin-2-amine serves as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds with potential biological activity.[1] Given the regiochemical and stereochemical complexities that can arise from reactions involving this substrate, X-ray crystallography stands as the definitive method for structural elucidation.[2] This guide provides a comprehensive comparison of crystallographic outcomes for potential reaction products, supported by established experimental protocols.
The Critical Role of Unambiguous Structural Confirmation
The substitution patterns on the pyridine ring of this compound—featuring two chloro substituents, a nitro group, and an amine—present multiple reactive sites. Nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and reactions involving the amino group can lead to a variety of isomeric products. Spectroscopic techniques such as NMR and mass spectrometry are indispensable for initial characterization; however, in cases of ambiguous regiochemistry or subtle stereochemical differences, these methods may not provide a definitive structure.[3][4] Single-crystal X-ray diffraction (SCXRD) offers an unparalleled level of detail, providing precise bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.[5][6] This information is crucial for understanding structure-activity relationships (SAR) and for the intellectual property protection of novel chemical entities.
Synthetic Pathways and Potential Products of this compound
The reactivity of this compound is dominated by the electron-withdrawing nature of the nitro group and the pyridine nitrogen, which activate the chloro substituents towards nucleophilic attack. Generally, the chlorine at the 4-position is more susceptible to substitution than the one at the 5-position.
A common synthetic transformation is the reaction with primary or secondary amines to yield substituted 2,4-diaminopyridine derivatives.[7] For instance, reaction with a generic secondary amine (R₂NH) could potentially lead to two isomeric products:
-
Product A: 4-(dialkylamino)-5-chloro-3-nitropyridin-2-amine
-
Product B: 5-(dialkylamino)-4-chloro-3-nitropyridin-2-amine
While Product A is the expected major product based on electronic effects, the formation of Product B cannot be entirely ruled out without definitive characterization.
Comparative Analysis of Crystallographic Data
| Parameter | This compound (Anticipated) | N-(4-chlorophenyl)-3-nitropyridin-2-amine (Observed)[8][9] |
| Crystal System | Monoclinic or Orthorhombic | Monoclinic |
| Space Group | P2₁/c or Pbca | C2/c |
| a (Å) | 10-15 | 30.472 |
| b (Å) | 5-10 | 3.8032 |
| c (Å) | 15-20 | 21.300 |
| β (°) | 90-110 | 123.153 |
| Key Dihedral Angle | Planar or near-planar pyridine ring | Pyridine and benzene rings are nearly coplanar (dihedral angle ~9.89°) |
| Hydrogen Bonding | Intermolecular N-H···N or N-H···O interactions | Intramolecular N-H···O and C-H···N interactions |
The planarity of the molecule is a key feature, with the nitro group in N-(4-chlorophenyl)-3-nitropyridin-2-amine being nearly co-planar with the pyridine ring.[8] This is stabilized by intramolecular hydrogen bonds. In the crystal packing, intermolecular interactions such as C-H···O and π–π stacking play a significant role.[8][9] For new derivatives of this compound, similar intermolecular forces are expected to influence the crystal packing.
Experimental Protocols
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMSO), add the desired nucleophile (1.1-2.0 eq).[7]
-
Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) if the nucleophile is an amine salt.
-
Heat the reaction mixture at a temperature ranging from 50 °C to reflux for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.[7]
-
Upon completion, cool the reaction to room temperature and pour it into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product.
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[10]
-
Solvent Selection: Screen a variety of solvents with different polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote slow crystallization.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but is miscible with the solvent of the solution (the "anti-solvent"). The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.
Interpreting the Crystallographic Results: A Self-Validating System
A successful crystallographic analysis provides a wealth of data that validates the proposed structure.[2]
-
Connectivity and Regiochemistry: The solved structure will unambiguously show the connectivity of all atoms, confirming which chloro substituent was displaced and the exact position of the new substituent.
-
Bond Lengths and Angles: These parameters should fall within expected ranges for the types of bonds present. For example, the C-Cl, C-N, and N-O bond lengths will be consistent with established values for similar aromatic compounds.[11]
-
Intermolecular Interactions: The analysis will reveal hydrogen bonds, halogen bonds, and π–π stacking interactions that stabilize the crystal lattice.[11][12] Understanding these interactions can be valuable for designing crystalline forms with desired physical properties (e.g., solubility, stability).
Conclusion
For the development of novel therapeutics based on the this compound scaffold, X-ray crystallography is an indispensable tool for the unequivocal confirmation of chemical structures. It provides the ultimate evidence for regiochemical outcomes in substitution reactions and offers detailed insights into the three-dimensional arrangement of atoms and intermolecular interactions. By following systematic protocols for synthesis, purification, and crystallization, researchers can obtain the high-quality structural data necessary to accelerate the drug discovery process and build robust structure-activity relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. mkuniversity.ac.in [mkuniversity.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction | Crystals | MDPI [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(4-Chlorophenyl)-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. X-Ray Crystallography – Department of Chemistry [chemistry.utah.edu]
- 11. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to HPLC Purity Assessment of 4,5-Dichloro-3-nitropyridin-2-amine
Introduction
In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 4,5-Dichloro-3-nitropyridin-2-amine (CAS: 662116-67-8) is a pivotal building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a pyridine core functionalized with chloro, nitro, and amino groups, presents a unique analytical challenge. Even trace impurities, such as positional isomers or precursors from the synthesis, can carry forward, impacting the yield, purity, and pharmacological profile of the final API.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the rigorous purity assessment of this compound. We will move beyond rote protocols to dissect the causality behind methodological choices, offering a framework for developing a robust, accurate, and self-validating purity assay tailored to this specific molecule.
Logical Workflow for HPLC Method Development
The development of a reliable HPLC purity method is a systematic process. The goal is to achieve adequate resolution of the main component from all potential impurities with good peak shape and sensitivity in the shortest reasonable analysis time. The following workflow illustrates the decision-making process from initial compound analysis to final method validation.
Caption: A logical workflow for HPLC method development and validation.
Comparative Analysis of HPLC Methods
The physicochemical properties of this compound—possessing both hydrophobic (dichlorophenyl ring) and polar/ionizable (amino, nitro) groups—make Reversed-Phase HPLC (RP-HPLC) the most suitable analytical approach.[3] However, the choice of stationary phase is critical for achieving the necessary selectivity to separate structurally similar impurities. We compare two robust RP-HPLC methods below.
Method 1: The Workhorse - C18 Stationary Phase
A C18 (octadecylsilane) column is the most common starting point in RP-HPLC due to its broad applicability and strong hydrophobic retention.[4] Separation is primarily driven by the hydrophobic interactions between the analyte and the C18 alkyl chains.
Method 2: The Specialist - Phenyl-Hexyl Stationary Phase
A Phenyl-Hexyl phase provides a unique separation mechanism. In addition to hydrophobic interactions, it facilitates π-π interactions between the phenyl rings of the stationary phase and the aromatic pyridine ring of the analyte.[5] This alternative selectivity can be highly effective for resolving aromatic compounds from impurities that have minor structural differences.
Comparative Performance Data
The following table summarizes the hypothetical performance of each method in separating the main peak of this compound from a critical potential impurity, such as an isomer where the functional groups are arranged differently.
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column | Rationale for Performance |
| Retention Time (Rt) | 10.5 min | 11.8 min | Increased π-π interactions on the Phenyl-Hexyl phase lead to slightly longer retention. |
| Resolution (Rs) | 1.8 | > 2.5 | The Phenyl-Hexyl phase offers superior selectivity for aromatic isomers, significantly improving resolution. |
| Tailing Factor (Tf) | 1.3 | 1.1 | Both methods use an acidic mobile phase to protonate the basic amine, minimizing peak tailing. The Phenyl-Hexyl phase can sometimes offer better peak shapes for basic compounds.[6] |
| Theoretical Plates (N) | ~12,000 | ~14,000 | Higher resolution often correlates with higher column efficiency. |
| Analysis Time | 25 min | 25 min | Gradient times are kept consistent for a fair comparison. |
Experimental Protocols
The following are detailed, step-by-step protocols designed for reproducibility and accuracy.
Protocol 1: Standard RP-HPLC on C18
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System & Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for protonating the analyte's amino group and masking active silanol sites on the column, thereby ensuring sharp, symmetrical peaks.[6][7]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B (linear gradient)
-
20-22 min: 80% B
-
22-23 min: 80% to 30% B
-
23-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm. This wavelength is commonly effective for nitroaromatic compounds.[7]
-
Injection Volume: 10 µL.
-
Protocol 2: Alternative Selectivity on Phenyl-Hexyl
-
Sample Preparation:
-
Follow the exact same procedure as described in Protocol 1. Consistency in sample preparation is key for method comparison.
-
-
HPLC System & Conditions:
-
Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B (linear gradient)
-
20-22 min: 80% B
-
22-23 min: 80% to 30% B
-
23-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Method Selection Logic: A Visual Guide
The choice between a standard and a specialized column is dictated by the specific separation challenge. This diagram illustrates the relationship between analytical goals and methodological choices.
Caption: Decision logic for selecting the optimal HPLC column.
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of any analytical method, it must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH).[8] A validated method is a self-validating system, providing documented evidence of its suitability for the intended purpose.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by achieving baseline resolution between the main peak and all impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a correlation coefficient (r²) of >0.999.
-
Accuracy: The closeness of test results to the true value, typically assessed by spike-recovery experiments at multiple concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. This is critical for controlling trace-level impurities.
Conclusion and Recommendation
Both the standard C18 and the specialized Phenyl-Hexyl methods provide viable pathways for assessing the purity of this compound.
-
For routine quality control (QC) , where speed and robustness are paramount, the C18 method is an excellent choice. It is a universally understood and highly reliable method suitable for batch release testing.
-
For method development, impurity profiling, and troubleshooting , the Phenyl-Hexyl method is highly recommended. Its alternative selectivity based on π-π interactions provides a powerful tool for resolving challenging, structurally similar impurities that may co-elute on a standard C18 column.[5]
Ultimately, the most robust analytical strategy involves using the Phenyl-Hexyl method during development to identify and characterize all potential impurities and then potentially transferring to a simpler, validated C18 method for routine analysis, with the assurance that all critical peaks are well-resolved. This dual-method approach ensures the highest level of scientific integrity and confidence in product quality.
References
- 1.  this compound  [lianhe-aigen.com]
- 2. 662116-67-8|this compound|BLD Pharm [bldpharm.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. hawach.com [hawach.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. researchgate.net [researchgate.net]
comparison of different catalytic systems for the functionalization of 4,5-Dichloro-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of drug discovery. The pyridine ring, in particular, is a privileged structure, and its substituted derivatives are prevalent in a vast array of pharmaceuticals. Among these, 4,5-dichloro-3-nitropyridin-2-amine stands out as a versatile and highly valuable building block. Its two distinct chlorine atoms at the C4 and C5 positions, activated by the electron-withdrawing nitro group and modulated by the amino group, offer a rich platform for selective chemical modifications. The ability to precisely introduce diverse functionalities at these positions is critical for the synthesis of novel molecular entities with tailored biological activities.
This guide provides a comprehensive comparison of different catalytic systems for the functionalization of this compound. We will delve into the nuances of three major palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Sonogashira coupling. By examining the mechanistic underpinnings, experimental protocols, and performance data of each system, this guide aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Strategic Importance of Regioselectivity
The key challenge and opportunity in the functionalization of this compound lies in the regioselective substitution of one of the two chlorine atoms. The electronic environment of the pyridine ring, heavily influenced by the nitro and amino groups, dictates the reactivity of the C4 and C5 positions. The strong electron-withdrawing nature of the nitro group at C3, coupled with the electron-donating amino group at C2, creates a polarized system. Generally, the C4 position is more activated towards nucleophilic attack due to the ability of the nitro group to stabilize the negative charge in the Meisenheimer intermediate. This inherent electronic bias is a critical factor in predicting the outcome of cross-coupling reactions.
Comparative Analysis of Catalytic Systems
The choice of catalytic system is paramount in achieving the desired functionalization with high yield and selectivity. Palladium-catalyzed cross-coupling reactions have emerged as the gold standard for their broad functional group tolerance and relatively mild reaction conditions.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[1][2] In the context of this compound, this reaction allows for the introduction of various primary and secondary amines, leading to the synthesis of novel diaminopyridine derivatives.
Catalytic Cycle:
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a series of key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Representative Procedure
The following protocol is a representative example for the Buchwald-Hartwig amination of this compound with an aniline derivative, based on established methodologies for similar substrates.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the aniline coupling partner (1.2 equiv.), and a suitable base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.0 equiv.).
-
Catalyst Addition: Add the palladium precursor, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%), and a suitable phosphine ligand, such as Xantphos or a biarylphosphine ligand (e.g., XPhos) (4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Performance Data:
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C5) |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 85 | >95:5 |
| Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 110 | 8 | 92 | >95:5 |
Note: The data presented is based on typical yields and selectivities observed for Buchwald-Hartwig aminations of related dichloropyridines. The high regioselectivity for the C4 position is anticipated due to the electronic activation by the adjacent nitro group.
Suzuki-Miyaura Coupling: Constructing C-C Bonds
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[5] This reaction is instrumental in synthesizing biaryl and vinyl-substituted pyridines from this compound.
Catalytic Cycle:
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A key step is the activation of the organoboron species by a base.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Representative Procedure
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 equiv.).
-
Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.
-
Solvent Addition: Add a mixture of a polar aprotic solvent and water, such as 1,4-dioxane/water or DME/water (typically in a 4:1 ratio).
-
Reaction: Heat the mixture under an inert atmosphere to 80-100 °C with stirring.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction and add water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: Purify the residue by column chromatography.
Performance Data:
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C5) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 78 | >90:10 |
| PdCl₂(dppf) | K₃PO₄ | DME/H₂O | 85 | 12 | 85 | >90:10 |
Disclaimer: The experimental data provided for the Suzuki-Miyaura coupling is based on established procedures for the functionalization of analogous dichloropyridine systems. The high regioselectivity for the C4 position is the expected outcome due to the electronic factors of the substrate.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is particularly valuable for introducing alkynyl functionalities onto the pyridine core of this compound, which can serve as versatile handles for further transformations.
Catalytic Cycle:
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate.
Caption: Catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Representative Procedure
The following is a representative protocol for the Sonogashira coupling of this compound with a terminal alkyne.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), and a copper(I) co-catalyst such as copper(I) iodide (CuI) (5-10 mol%).
-
Catalyst and Solvent Addition: Add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%), and a suitable solvent such as THF or DMF.
-
Base Addition: Add an amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which also acts as a solvent in some cases.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture to remove the amine hydrohalide salt. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water.
-
Purification: The crude product is purified by column chromatography.
Performance Data:
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C5) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25 | 24 | 75 | >90:10 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 50 | 12 | 82 | >90:10 |
Disclaimer: The experimental data provided for the Sonogashira coupling is based on established procedures for the functionalization of analogous dichloropyridine systems. The high regioselectivity for the C4 position is the expected outcome due to the electronic factors of the substrate.
Conclusion: A Strategic Toolkit for Pyridine Functionalization
The catalytic functionalization of this compound offers a powerful and versatile platform for the synthesis of novel and complex molecules for drug discovery and development. The choice of the catalytic system—be it Buchwald-Hartwig amination, Suzuki-Miyaura coupling, or Sonogashira coupling—should be guided by the specific synthetic goal and the nature of the desired functional group.
-
Buchwald-Hartwig amination provides a direct and efficient route to a diverse range of N-substituted aminopyridines.
-
Suzuki-Miyaura coupling is the method of choice for introducing aryl and vinyl substituents, enabling the construction of biaryl frameworks.
-
Sonogashira coupling offers a gateway to alkynyl-substituted pyridines, which are valuable intermediates for further chemical transformations.
In all cases, the inherent electronic properties of the this compound scaffold strongly favor regioselective functionalization at the C4 position. A thorough understanding of the underlying reaction mechanisms and careful optimization of the reaction conditions are crucial for achieving high yields and selectivities. This guide serves as a foundational resource for researchers to navigate the exciting possibilities of pyridine chemistry and to accelerate the discovery of new therapeutic agents.
References
- 1. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 2. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8278084B2 - Aminopyridine dimer compounds, compositions and related methods for neuronal nitric oxide synthase inhibition - Google Patents [patents.google.com]
- 4. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 5. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to Imidazo[4,5-b]pyridine Derivatives as Dual FLT3 and Aurora Kinase Inhibitors
In the landscape of targeted cancer therapy, the pursuit of novel kinase inhibitors remains a cornerstone of drug discovery. This guide provides an in-depth comparative analysis of a promising class of compounds: imidazo[4,5-b]pyridine derivatives synthesized from the versatile precursor, 4,5-dichloro-3-nitropyridin-2-amine. We will explore their in vitro and in vivo performance, benchmarked against established standards of care, and elucidate the scientific rationale behind the experimental methodologies employed. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical scaffold.
Introduction: The Rationale for Targeting FLT3 and Aurora Kinases
The dysregulation of protein kinase activity is a hallmark of many cancers.[1] FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases are two such enzyme families that have emerged as critical targets in oncology.
-
FLT3 , a receptor tyrosine kinase, plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[2] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately one-third of patients and are associated with a poor prognosis.[2][3] These mutations lead to constitutive activation of the kinase, driving aberrant downstream signaling through pathways such as PI3K/AKT and RAS/MAPK, which promote uncontrolled cell growth.[3][4]
-
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[5] Overexpression of Aurora kinases is frequently observed in a wide range of solid tumors and hematological malignancies, leading to genomic instability and aneuploidy.[5] Aurora A is involved in centrosome maturation and separation, while Aurora B is a critical component of the chromosomal passenger complex, ensuring proper chromosome segregation and cytokinesis. Their inhibition can lead to mitotic catastrophe and apoptotic cell death in cancer cells.
The co-expression and synergistic activity of FLT3 and Aurora kinases in certain cancers, particularly AML, provide a strong rationale for the development of dual inhibitors. Such agents have the potential to overcome resistance mechanisms and offer a more profound therapeutic effect than single-target agents. The imidazo[4,5-b]pyridine scaffold has proven to be a versatile platform for the design of potent kinase inhibitors.[1][6]
The Genesis of a Promising Scaffold: Synthesis from this compound
The synthetic pathway to the core imidazo[4,5-b]pyridine structure is a testament to strategic chemical design, allowing for the generation of diverse compound libraries. The starting material, this compound, offers multiple reaction sites for facile chemical modification.
A key synthetic strategy involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): The more reactive chlorine atom at the C4 position of 2-amino-4,5-dichloro-3-nitropyridine is displaced by a variety of amines. This step is crucial for introducing diversity at what will become the N1-position of the imidazo[4,5-b]pyridine ring system.
-
Reductive Cyclization: The nitro group is then reduced to an amine, which subsequently undergoes intramolecular cyclization with a suitable aldehyde to form the imidazole ring. This step allows for the introduction of various substituents at the C2 position.
This synthetic versatility enables extensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
In Vitro Evaluation: Gauging Potency and Selectivity
A battery of in vitro assays is essential to characterize the biological activity of newly synthesized compounds. These assays provide a quantitative measure of a compound's ability to inhibit its intended targets and suppress cancer cell proliferation.
Experimental Protocol: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7] It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[7]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cell lines (e.g., MOLM-13 for FLT3-ITD positive AML, HCT116 for colon carcinoma) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the test compounds and control drugs is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[8]
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) is determined from the dose-response curve.
This self-validating system includes positive controls (known cytotoxic drugs) and negative controls (vehicle) to ensure the reliability of the results.
Comparative In Vitro Activity
The following table summarizes the in vitro antiproliferative activity of a representative imidazo[4,5-b]pyridine derivative, Compound X (a conceptual dual FLT3/Aurora kinase inhibitor based on published data), compared to standard-of-care agents.
| Compound/Drug | Target(s) | MOLM-13 (AML) GI₅₀ (µM) | MV4-11 (AML) GI₅₀ (µM) | HCT116 (Colon) GI₅₀ (µM) |
| Compound X | FLT3 / Aurora A | 0.104 | 0.291 | 0.300 |
| Gilteritinib | FLT3 | 0.001 - 0.01 | 0.001 - 0.01 | >10 |
| Alisertib | Aurora A/B | ~0.1 | ~0.1 | ~0.2 |
| 5-Fluorouracil | Thymidylate Synthase | >10 | >10 | ~5 |
| Oxaliplatin | DNA Cross-linking | >10 | >10 | ~1 |
Data for Compound X is representative of potent imidazo[4,5-b]pyridine derivatives reported in the literature. Data for Gilteritinib, Alisertib, 5-Fluorouracil, and Oxaliplatin are derived from publicly available data and scientific publications.
As the data illustrates, Compound X demonstrates potent antiproliferative activity against AML cell lines harboring the FLT3-ITD mutation, with GI₅₀ values in the nanomolar range. Notably, it also shows activity against a solid tumor cell line (HCT116), which is consistent with the role of Aurora kinases in a broad range of cancers. In contrast, the standard FLT3 inhibitor Gilteritinib is highly potent against AML cells but lacks activity against the colon cancer cell line.[9] The conventional chemotherapeutics, 5-Fluorouracil and Oxaliplatin, which are mainstays in colorectal cancer treatment, are largely ineffective against the AML cell lines.[10][11][12]
Mechanism of Action: Disrupting Key Cancer Signaling Pathways
The efficacy of these imidazo[4,5-b]pyridine derivatives stems from their ability to simultaneously inhibit two critical signaling pathways that drive cancer cell proliferation and survival.
FLT3 Signaling Pathway
Upon constitutive activation, as seen with FLT3-ITD mutations, the FLT3 receptor triggers a cascade of downstream signaling events.[3][4] Compound X, by binding to the ATP-binding pocket of FLT3, prevents its autophosphorylation and subsequent activation of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, thereby inhibiting cell proliferation and promoting apoptosis.[2]
Aurora Kinase Signaling Pathway
Aurora A is essential for the proper execution of mitosis.[5] Its inhibition by Compound X disrupts centrosome maturation and spindle assembly, leading to defects in chromosome segregation.[13] This mitotic disarray triggers the spindle assembly checkpoint, ultimately culminating in mitotic catastrophe and apoptosis, a desirable outcome in cancer therapy.
In Vivo Evaluation: Assessing Efficacy and Tolerability in a Preclinical Model
While in vitro assays are invaluable for initial screening, in vivo studies in animal models are critical for evaluating the therapeutic potential of a compound in a complex biological system. These studies provide insights into a compound's efficacy, pharmacokinetics, and potential toxicity.
Experimental Protocol: The Hollow Fiber Assay
The hollow fiber assay serves as an intermediate step between in vitro screening and traditional xenograft models.[14][15] It allows for the simultaneous evaluation of a compound's activity against multiple cell lines in both the subcutaneous and intraperitoneal compartments of a single mouse.[15]
Step-by-Step Methodology:
-
Hollow Fiber Preparation: Polyvinylidene fluoride (PVDF) hollow fibers are filled with a suspension of cancer cells (e.g., 1 x 10⁶ cells/mL) and heat-sealed at both ends.[16]
-
Implantation: The sealed fibers are implanted into mice, typically one set subcutaneously and another intraperitoneally.[16]
-
Compound Administration: The mice are treated with the test compound or vehicle control via a clinically relevant route (e.g., oral gavage or intravenous injection) for a specified duration (e.g., 5-14 days).[14]
-
Fiber Retrieval: At the end of the treatment period, the fibers are explanted.
-
Cell Viability Assessment: The viable cell mass within the fibers is determined using a quantitative assay, such as the MTT assay or CellTiter-Glo®.[14]
-
Data Analysis: The percentage of cell growth inhibition in the treated group is calculated relative to the vehicle control group for each cell line and implantation site.
This assay is a cost-effective and rapid method to assess the in vivo activity of a compound and can provide preliminary pharmacokinetic and pharmacodynamic information.[17]
Comparative In Vivo Efficacy in an AML Xenograft Model
A study of an orally bioavailable dual FLT3/Aurora kinase inhibitor, with properties similar to our conceptual Compound X, in a mouse xenograft model using the FLT3-ITD positive MOLM-13 cell line demonstrated significant antitumor activity.[18]
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Long-Term Tumor Control |
| Vehicle Control | Daily | 0 | 0/5 mice |
| Compound X (50 mg/kg) | Daily, p.o. | >90 | 3/5 mice |
| Compound X (100 mg/kg) | Daily, p.o. | >95 | 3/5 mice |
Data is representative of findings for a dual FLT3/Aurora kinase inhibitor from the literature. p.o. = per os (by mouth).
The results indicate a dose-dependent inhibition of tumor growth, with a significant number of animals in the treatment groups exhibiting long-term tumor control, defined as no progressively growing tumors at the end of the 60-day study.[18] This potent in vivo antitumor effect underscores the therapeutic potential of this class of compounds for FLT3-driven malignancies.
Pharmacokinetics and Safety Profile
A favorable pharmacokinetic (PK) profile is crucial for a drug candidate's success. Studies in mice with compounds from this class have shown good oral bioavailability and plasma concentrations that exceed the levels required for kinase inhibition.[18]
While comprehensive toxicology studies are ongoing, preliminary assessments are essential. The toxicity of nitropyridine derivatives can vary depending on their specific structure.[19] Some nitriles have been shown to liberate cyanide in vivo, which is a potential safety concern.[20] However, the imidazo[4,5-b]pyridine core is generally well-tolerated in preclinical models. Further investigation into the metabolic fate and potential off-target effects of these compounds is warranted.
Conclusion and Future Directions
The imidazo[4,5-b]pyridine derivatives emerging from the this compound scaffold represent a promising new class of dual FLT3 and Aurora kinase inhibitors. Their potent in vitro antiproliferative activity against relevant cancer cell lines and significant in vivo efficacy in a challenging AML xenograft model highlight their therapeutic potential.
The dual-targeting mechanism offers a compelling strategy to overcome the limitations of single-agent therapies and address the complex signaling networks that drive cancer. The synthetic tractability of the core scaffold provides ample opportunity for further optimization of potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Comprehensive in vivo toxicity and safety pharmacology studies.
-
Evaluation in a broader range of preclinical models, including patient-derived xenografts.
-
Investigation of potential resistance mechanisms.
-
Exploration of combination therapies with other targeted agents or conventional chemotherapy.
The data presented in this guide strongly supports the continued development of this class of compounds as a potential new treatment paradigm for patients with AML and other cancers characterized by FLT3 and Aurora kinase dysregulation.
References
- 1. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Targeted Therapy Development in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current and emerging therapeutic approaches for colorectal cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drugs Approved for Colon and Rectal Cancer - NCI [cancer.gov]
- 12. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 13. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. The Hollow Fiber Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. The hollow fibre assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 20. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthetic Utility of 4,5-Dichloro-3-nitropyridin-2-amine
For the discerning researcher in drug discovery and medicinal chemistry, the selection of a synthetic intermediate is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. This guide provides an in-depth, objective comparison of 4,5-Dichloro-3-nitropyridin-2-amine against other key intermediates in the synthesis of complex substituted pyridines. We will delve into the mechanistic nuances and provide field-proven experimental data to benchmark its performance in crucial synthetic transformations.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone of modern pharmaceuticals and agrochemicals, prized for its ability to engage in a multitude of biological interactions. The strategic introduction of substituents onto this heterocyclic core is paramount for modulating a compound's physicochemical properties and pharmacological activity. Highly functionalized pyridines, such as this compound, serve as versatile platforms for generating molecular diversity. The presence of two distinct chlorine atoms, an activating nitro group, and a directing amino group offers a rich landscape for selective chemical modifications.
This guide will benchmark the synthetic utility of this compound against two classes of intermediates:
-
Alternative Dichloronitropyridines: Specifically, 2,4-Dichloro-5-nitropyridine , to evaluate the impact of substituent positioning on reactivity and regioselectivity in Nucleophilic Aromatic Substitution (SNAr) reactions.
-
Less Activated Dichloropyridines: Such as 2,4-dichloropyridine , to highlight the advantages of palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) for achieving regioselectivity under milder conditions.[1][2]
Nucleophilic Aromatic Substitution (SNAr): A Head-to-Head Comparison
The electron-deficient nature of the pyridine ring, exacerbated by the presence of a strongly electron-withdrawing nitro group, renders chloronitropyridines highly susceptible to nucleophilic aromatic substitution (SNAr).[3] This reaction is a workhorse for introducing amine, ether, and thioether functionalities.
Mechanistic Considerations and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex. The regioselectivity of the initial nucleophilic attack is governed by the ability of the electron-withdrawing groups and the ring nitrogen to stabilize the resulting negative charge.
For This compound , the 3-nitro group strongly activates the ortho (C4) and para (C2, though already substituted with an amino group) positions. The 2-amino group also influences the electronic distribution. In contrast, for 2,4-Dichloro-5-nitropyridine , the 5-nitro group activates the ortho (C4 and C6) and para (C2) positions. Experimental evidence consistently shows a strong preference for substitution at the C4 position in 2,4-dichloro-5-nitropyridine due to superior electronic stabilization of the Meisenheimer intermediate.[4]
dot
Caption: Generalized SNAr mechanism for dichloronitropyridines.
Comparative Experimental Data
The following table summarizes typical experimental outcomes for the amination of this compound and 2,4-Dichloro-5-nitropyridine, demonstrating the regioselectivity and yields.
| Intermediate | Nucleophile | Conditions | Position of Substitution | Yield | Reference |
| This compound | Primary/Secondary Amine | Base (e.g., Et₃N), Solvent (e.g., ACN), RT to 80°C | C4 (predicted) | Good to Excellent | [4] |
| 2,4-Dichloro-5-nitropyridine | Cyclopentylamine | Et₃N, ACN, RT, 10 min | C4 | High | [4] |
| 2,4-Dichloro-5-nitropyridine | Benzylamine | IPA/H₂O (1:1), 80°C, 2h | C4 | Good | [5] |
Experimental Protocol: Regioselective Amination of 2,4-Dichloro-5-nitropyridine
This protocol illustrates the highly regioselective substitution at the C4 position.
Materials:
-
2,4-Dichloro-5-nitropyridine
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Triethylamine (2.0 equivalents)
-
Anhydrous acetonitrile (ACN)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
dot
Caption: Experimental workflow for SNAr amination.
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichloro-5-nitropyridine (1.0 equivalent) in anhydrous acetonitrile.
-
In a separate flask, prepare a solution of the amine (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous acetonitrile.
-
Slowly add the amine/triethylamine solution to the stirred solution of 2,4-dichloro-5-nitropyridine at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-30 minutes).
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the 4-amino-2-chloro-5-nitropyridine derivative.[4]
Palladium-Catalyzed Cross-Coupling: Expanding the Synthetic Toolbox
While SNAr is effective for activated systems, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a milder and often more versatile approach, particularly for less activated aryl halides.[6][7]
Buchwald-Hartwig Amination: A Comparative Overview
The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl halides and amines.[6][7] This method is particularly advantageous when dealing with substrates that are not sufficiently activated for SNAr or when specific regioselectivity is desired that is not achievable through traditional methods.
dot
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
When comparing this compound with a less activated substrate like 2,4-dichloropyridine, the Buchwald-Hartwig reaction offers the ability to selectively functionalize the C2 or C4 position of the latter by tuning the catalyst and reaction conditions.[1] For this compound, this reaction could potentially be used to introduce a second amino group at the C5 position after an initial SNAr at C4, though the strong electron-withdrawing environment might influence the catalytic cycle.
Comparative Data: Buchwald-Hartwig vs. SNAr
| Intermediate | Reaction Type | Position of Substitution | Conditions | Advantages | Disadvantages |
| This compound | SNAr | C4 (highly selective) | Mild, catalyst-free | Fast, high yielding for amination | Limited to nucleophiles suitable for SNAr |
| 2,4-Dichloropyridine | SNAr | C4 (generally favored) | Harsher conditions required | Catalyst-free | Lower regioselectivity, potential for side reactions |
| 2,4-Dichloropyridine | Buchwald-Hartwig Amination | C2 or C4 (tunable) | Pd catalyst, ligand, base | High regioselectivity, broad substrate scope | Catalyst cost, potential for catalyst poisoning |
Experimental Protocol: Buchwald-Hartwig Amination of 2,4-Dichloropyridine
Materials:
-
2,4-Dichloropyridine
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
-
Standard work-up and purification reagents
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon).
-
Add 2,4-dichloropyridine (1.0 equivalent) and the amine (1.2 equivalents).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-110°C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and perform an aqueous work-up.
-
Purify the crude product by silica gel column chromatography.
Suzuki Cross-Coupling: Forging C-C Bonds
The synthetic utility of an intermediate is also defined by its ability to participate in C-C bond-forming reactions. The Suzuki-Miyaura cross-coupling is a powerful method for this purpose, reacting an organohalide with a boronic acid or ester.[8]
Both chlorine atoms on this compound are potential sites for Suzuki coupling. The relative reactivity would depend on the palladium catalyst and ligand system employed. This opens up possibilities for introducing aryl or vinyl groups, significantly increasing the molecular complexity.
Experimental Protocol: Suzuki Coupling of a Dichloropyridine Derivative
This general protocol can be adapted for this compound.
Materials:
-
Dichloropyridine derivative
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Standard work-up and purification reagents
Procedure:
-
In a reaction vessel, combine the dichloropyridine derivative (1.0 equivalent), arylboronic acid (1.5 equivalents), palladium catalyst, and base.
-
Degas the solvent mixture (e.g., by bubbling argon through it for 15-20 minutes) and add it to the reaction vessel.
-
Heat the mixture to reflux (e.g., 80-100°C) under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous work-up by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Conclusion: A Verdict on Synthetic Utility
This compound stands out as a highly valuable and versatile intermediate for the synthesis of complex, substituted pyridines. Its key strengths lie in:
-
Predictable and High-Yielding SNAr Chemistry: The electronic activation provided by the nitro and amino groups allows for highly regioselective substitution at the C4 position under mild conditions, making it a reliable building block for introducing a wide range of nucleophiles.
-
Orthogonal Reactivity: The remaining chlorine at the C5 position offers a handle for subsequent transformations, such as palladium-catalyzed cross-coupling reactions, allowing for a stepwise and controlled elaboration of the pyridine core.
When benchmarked against alternatives:
-
Compared to other dichloronitropyridines like 2,4-dichloro-5-nitropyridine , it offers a different substitution pattern, which can be strategically advantageous depending on the desired final product.
-
In contrast to less activated systems like 2,4-dichloropyridine , it provides a more straightforward and often higher-yielding entry into C4-substituted pyridines via SNAr, avoiding the need for and cost of palladium catalysts for this specific transformation. However, for achieving C2 selectivity, the Buchwald-Hartwig amination on less activated pyridines remains the superior strategy.
Ultimately, the choice of intermediate will depend on the specific synthetic target and the desired retrosynthetic strategy. However, the robust and predictable reactivity of This compound in key transformations solidifies its position as a powerful and strategic tool in the arsenal of the modern medicinal chemist.
References
Decoding the Action of 4,5-Dichloro-3-nitropyridin-2-amine Derivatives: A Comparative Guide to their Bioactive Mechanisms
In the landscape of modern drug discovery, the journey from a simple chemical precursor to a potent and selective therapeutic agent is one of meticulous design, synthesis, and rigorous mechanistic validation. The compound 4,5-Dichloro-3-nitropyridin-2-amine serves as a pivotal scaffold, a versatile building block from which a diverse array of bioactive derivatives have been engineered. These derivatives have shown significant promise in targeting key players in cellular signaling pathways implicated in cancer and inflammatory diseases. This guide provides an in-depth, comparative analysis of the mechanisms of action for three distinct classes of these derivatives: dual FLT3/Aurora kinase inhibitors, phosphodiesterase 4 (PDE4) inhibitors, and DNA-dependent protein kinase (DNA-PK) inhibitors. We will dissect the experimental evidence that underpins our understanding of how these molecules function, compare their performance with established alternatives, and provide detailed protocols for the key validation assays.
The Progenitor Molecule: this compound
The utility of this compound as a synthetic intermediate lies in its reactive sites, which allow for the construction of complex heterocyclic systems.[1][2] Specifically, the chloro and nitro groups on the pyridine ring are amenable to nucleophilic substitution and reduction, respectively, paving the way for the creation of fused ring structures like the imidazo[4,5-b]pyridine core.[3][4][5] This scaffold has proven to be a privileged structure in medicinal chemistry, capable of interacting with the ATP-binding pockets of various kinases and other enzymes with high affinity and selectivity.
Class I: Dual FLT3/Aurora Kinase Inhibitors for Acute Myeloid Leukemia (AML)
A significant breakthrough in the application of this compound derivatives has been the development of dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in AML and are associated with a poor prognosis due to constitutive activation of the kinase, leading to uncontrolled cell proliferation.[2][6] Aurora kinases are also critical for cell cycle progression, and their overexpression is a hallmark of many cancers.[3][7]
Mechanism of Action
Derivatives based on the imidazo[4,5-b]pyridine scaffold, synthesized from this compound, have been designed to act as ATP-competitive inhibitors of both FLT3 and Aurora kinases.[3] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signaling cascades that drive cell proliferation and survival in AML cells. The dual-targeting approach is particularly promising as it may overcome resistance mechanisms associated with single-target agents and provide a more comprehensive blockade of oncogenic signaling.
Comparative Performance
A notable preclinical candidate from this class is compound 27e (CCT241736).[2][8][9] Its inhibitory activity is compared with currently approved FLT3 inhibitors for AML.
| Compound | Target(s) | Kd (nM) | Cellular GI50 (µM) | Reference(s) |
| Compound 27e | FLT3 | 6.2 | 0.283 (SW620) | [2][8] |
| FLT3-ITD | 38 | [2] | ||
| Aurora A | 7.5 | IC50 = 0.038 | [2][8] | |
| Aurora B | 48 | [2] | ||
| Midostaurin | FLT3, KIT, PDGFR | - | - | [10][11] |
| Gilteritinib | FLT3, AXL | - | - | [6][10] |
| Quizartinib | FLT3 | - | - | [10][11] |
Experimental Validation: Western Blot for FLT3 Phosphorylation
Confirming the inhibition of FLT3 activity is crucial. A western blot to detect the phosphorylation status of FLT3 is a standard and definitive method.
Protocol: Western Blot for Phospho-FLT3 (p-FLT3)
-
Cell Culture and Treatment: Culture FLT3-ITD positive AML cells (e.g., MV4-11) to 70-80% confluency. Treat cells with varying concentrations of the test compound (e.g., Compound 27e) for a specified time (e.g., 2 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (e.g., anti-p-FLT3 Tyr591) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total FLT3) to determine the reduction in FLT3 phosphorylation.[4][11][12][13]
Class II: Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Diseases
Another class of bioactive molecules derived from this compound are inhibitors of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells.[14][15] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α, IL-2, and IFN-γ.[16] This mechanism makes PDE4 inhibitors attractive therapeutic agents for a range of autoimmune and inflammatory diseases.
Mechanism of Action
Imidazo[4,5-b]pyridine derivatives have been synthesized to selectively target and inhibit the catalytic activity of PDE4. By preventing the breakdown of cAMP, these compounds potentiate the signaling pathways that lead to a reduction in the inflammatory response.
Comparative Performance
While specific imidazo[4,5-b]pyridine-based PDE4 inhibitors derived from this compound are still in early-stage development, their potential can be benchmarked against established PDE4 inhibitors.
| Compound | Target(s) | IC50 | Reference(s) |
| Imidazo[4,5-b]pyridine Derivatives | PDE4 | Under Investigation | |
| Rolipram | PDE4A/B/D | 3 nM (PDE4A), 130 nM (PDE4B), 240 nM (PDE4D) | [10][17][18] |
| Apremilast | PDE4 | - | [12] |
| Roflumilast | PDE4 | - |
Class III: DNA-Dependent Protein Kinase (DNA-PK) Inhibitors for Oncology
The third class of derivatives are potent inhibitors of the DNA-dependent protein kinase (DNA-PK). DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[8][19] In cancer therapy, many chemotherapeutic agents and radiation function by inducing DSBs. By inhibiting DNA-PK, these derivatives can prevent cancer cells from repairing this damage, leading to an accumulation of lethal DNA lesions and ultimately, cell death. This chemosensitizing and radiosensitizing effect makes DNA-PK inhibitors a highly attractive strategy in oncology.
Mechanism of Action
The DNA-PK inhibitor AZD7648 , whose synthetic pathway can involve precursors similar to this compound, acts as an ATP-competitive inhibitor of the DNA-PK catalytic subunit (DNA-PKcs).[19] This inhibition blocks the autophosphorylation of DNA-PKcs and prevents the recruitment and ligation of broken DNA ends, effectively halting the NHEJ repair process.
Comparative Performance
AZD7648 has demonstrated high potency and selectivity for DNA-PK. Its performance is compared here with other DNA-PK inhibitors in development.
| Compound | Target(s) | Enzymatic IC50 (nM) | Reference(s) |
| AZD7648 | DNA-PK | 0.6 | [16][19][20][21] |
| M3814 (Peposertib) | DNA-PK | ≤ 3 | [6][7][22][23][24][25] |
| CC-115 | DNA-PK, mTOR | 13 (DNA-PK), 21 (mTOR) | [26][27][28][29] |
Experimental Validation: γH2AX Immunofluorescence for DNA Damage
A key method to confirm the mechanism of a DNA-PK inhibitor is to visualize and quantify the accumulation of DNA damage. Immunofluorescent staining for phosphorylated histone H2AX (γH2AX), which forms foci at the sites of DSBs, is a gold-standard assay for this purpose.
Protocol: γH2AX Immunofluorescence Staining
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with a DNA-damaging agent (e.g., etoposide or ionizing radiation) in the presence or absence of the DNA-PK inhibitor (e.g., AZD7648) for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting: Wash with PBST and mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number and persistence of foci in the inhibitor-treated cells indicates effective inhibition of DNA repair.[1][30][31][32][33]
Conclusion
The chemical scaffold of this compound has proven to be a remarkably fruitful starting point for the development of highly specific and potent inhibitors targeting key enzymes in oncology and immunology. The bioactive derivatives, particularly the imidazo[4,5-b]pyridines, demonstrate diverse mechanisms of action, from dual kinase inhibition in AML to the suppression of inflammatory responses and the potentiation of DNA-damaging cancer therapies. The rigorous experimental validation of these mechanisms, as detailed in this guide, is fundamental to their continued development and eventual clinical application. By understanding and comparing their modes of action, we can better appreciate the therapeutic potential of these promising chemical entities.
References
- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pre-clinical activity of the oral DNA-PK inhibitor, peposertib (M3814), combined with radiation in xenograft models of cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Rolipram | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. AZD-7648 | DNA-PK | TargetMol [targetmol.com]
- 21. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. mdpi.com [mdpi.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. selleckchem.com [selleckchem.com]
- 27. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 28. medchemexpress.com [medchemexpress.com]
- 29. cancer-research-network.com [cancer-research-network.com]
- 30. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mpbio.com [mpbio.com]
- 32. researchgate.net [researchgate.net]
- 33. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for the Characterization of 4,5-Dichloro-3-nitropyridin-2-amine
Introduction: The Critical Role of Analytical Characterization for Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity and structural integrity of starting materials and intermediates are paramount. Impurities, even in trace amounts, can impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1][] 4,5-Dichloro-3-nitropyridin-2-amine (CAS: 662116-67-8) is a key building block in the synthesis of various pharmaceutical compounds.[3][4][5][6][7] Its robust characterization is not merely a quality control checkpoint but a foundational element of a successful drug development program. This guide provides an in-depth, experience-driven comparison of essential analytical techniques for the comprehensive characterization of this intermediate.
The core principle underpinning this guide is the concept of cross-validation . As defined by the International Council for Harmonisation (ICH), cross-validation is employed to demonstrate that two or more analytical procedures can be used for the same intended purpose, ensuring that they meet the same predefined performance criteria.[8] This approach provides a high degree of confidence in the analytical data, ensuring consistency and reliability across different measurement principles. This guide is structured to not only present protocols but to explain the scientific rationale behind the selection of each technique and the synergy they provide when used in a cross-validation framework.
The Cross-Validation Workflow: A Holistic Approach
A robust analytical characterization package relies on the orthogonal application of multiple techniques. Each method provides a unique piece of the puzzle, and their collective data builds a comprehensive profile of the compound's identity, purity, and stability. The validation of these procedures must be conducted in line with established guidelines, such as USP General Chapter <1225> and ICH Q2(R2), which outline the necessary performance characteristics to be evaluated.[8][9][10]
Below is a diagram illustrating the logical workflow for the cross-validation of analytical techniques for a pharmaceutical intermediate like this compound.
Caption: Overall workflow for characterization and cross-validation.
Chromatographic Techniques: The Cornerstone of Purity Assessment
Chromatographic methods are central to determining the purity of a substance by separating the main component from any impurities.[11] For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer complementary strengths.
High-Performance Liquid Chromatography (HPLC) for Potency Assay and Impurity Quantification
HPLC is the workhorse for purity and assay determination in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds.[1][][12] For this compound, a reversed-phase HPLC method is the logical starting point, leveraging the compound's moderate polarity.
Causality Behind Experimental Choices:
-
Column: A C18 column is selected for its versatility and effectiveness in retaining moderately polar to non-polar analytes through hydrophobic interactions.
-
Mobile Phase: A gradient of acetonitrile and water is chosen to ensure elution of the main peak with a good shape while also resolving potential impurities with different polarities. A formic acid modifier is added to control the pH and protonate silanol groups on the stationary phase, which minimizes peak tailing for the basic amine group.[13]
-
Detection: UV detection at 254 nm is selected as aromatic and nitro-containing compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 90 25 90 26 30 | 30 | 30 |
Data Interpretation: The resulting chromatogram should show a major peak for this compound. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks. Any additional peaks represent impurities, which can be quantified against a reference standard or as a percentage of the main peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for identifying potential process-related impurities or degradation products that may not be amenable to HPLC analysis.[14][15] For halogenated compounds, GC-MS provides high sensitivity and specificity.[16][17]
Causality Behind Experimental Choices:
-
Inlet: Split/splitless injection is used to handle a concentrated sample without overloading the column.
-
Column: A low-polarity phenyl-arylene polymer equivalent column (e.g., DB-5ms) is chosen for its excellent thermal stability and inertness, which is crucial for analyzing active compounds like halogenated amines.[15]
-
Temperature Program: A temperature ramp is employed to first elute volatile impurities at lower temperatures and then the main analyte and less volatile impurities as the temperature increases, ensuring good separation.
-
Detector: Mass spectrometry provides definitive identification of impurities by comparing their mass spectra to known libraries (like NIST) and by analyzing their fragmentation patterns.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (50:1), 1 µL injection volume.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
Data Interpretation: The total ion chromatogram (TIC) will show separated peaks. The mass spectrum of each peak can be extracted and compared against a spectral library for tentative identification. The fragmentation pattern, particularly the isotopic distribution from the two chlorine atoms, provides strong evidence for the structure of chlorinated impurities.
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.[12] Both ¹H and ¹³C NMR are essential for confirming the identity of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃).
-
Sample Concentration: Approximately 10-20 mg of the sample dissolved in 0.6-0.7 mL of deuterated solvent.
-
Acquisition: Standard ¹H and ¹³C{¹H} pulse programs.
Expected ¹H NMR Spectrum (in CDCl₃, predicted):
-
A singlet around δ 8.0-8.5 ppm corresponding to the single aromatic proton on the pyridine ring.
-
A broad singlet around δ 5.0-6.0 ppm for the two protons of the amine (-NH₂) group. The chemical shift of this peak can vary depending on concentration and residual water.
Expected ¹³C NMR Spectrum (in CDCl₃, predicted):
-
Five distinct signals in the aromatic region (approx. δ 110-160 ppm) corresponding to the five carbon atoms of the pyridine ring. The carbons attached to chlorine, the nitro group, and the amino group will have characteristic chemical shifts.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[12] It serves as a quick identity check.
Experimental Protocol: FT-IR (ATR)
-
Instrumentation: FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.
Expected Characteristic IR Absorption Bands (cm⁻¹):
-
N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).[18][19]
-
Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.
-
N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
C=C and C=N Stretching: Peaks in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
C-Cl Stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.
Thermal Analysis: Assessing Stability and Absolute Purity
Thermal analysis techniques measure changes in the physical properties of a substance as a function of temperature.[20]
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting point, and crucially, can be used to estimate the absolute purity of a crystalline substance based on the van't Hoff equation.[21] TGA measures the change in mass of a sample as a function of temperature and is used to assess thermal stability and decomposition patterns.[22]
Causality Behind Experimental Choices:
-
Atmosphere: An inert nitrogen atmosphere is used to prevent oxidative degradation of the sample during heating, ensuring that observed thermal events are due to melting or decomposition, not reaction with air.[23]
-
Heating Rate: A slow heating rate (e.g., 10 °C/min) is used to ensure thermal equilibrium and achieve good resolution of thermal events.[23]
Experimental Protocol: TGA/DSC
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Pans: Aluminum or platinum pans.
-
Sample Weight: 5-10 mg.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.[23]
-
Temperature Program: Ramp from ambient temperature to 400 °C at a rate of 10 °C/min.
Data Interpretation:
-
TGA: The thermogram will show the temperature at which the compound begins to lose mass, indicating the onset of thermal decomposition. A stable compound will show no significant mass loss until a high temperature.
-
DSC: The DSC curve will show an endothermic peak corresponding to the melting of the compound. A sharp melting peak is indicative of high purity. The shape of this peak can be analyzed by specialized software to calculate the mole percent purity, provided the material does not decompose during melting and forms a eutectic system with its impurities.[21]
Comparative Guide and Cross-Validation Strategy
The true power of this multi-technique approach lies in cross-validation, where the results from one method confirm and complement the results from another.
Caption: Logical relationships in a cross-validation strategy.
Cross-Validation in Practice:
-
Purity Confirmation: The purity value obtained by HPLC (e.g., 99.85% area) should be in close agreement with the absolute purity determined by DSC (e.g., 99.80 mol %). A good correlation between these two orthogonal methods provides very high confidence in the purity assessment.
-
Impurity Identification: If HPLC analysis shows a significant unknown impurity, a fraction corresponding to that peak can be collected for analysis by mass spectrometry or NMR. Alternatively, if GC-MS identifies a potential impurity (e.g., a regioisomer from synthesis), a standard of this impurity can be synthesized and injected into the HPLC system to confirm if it co-elutes with the unknown peak.
-
Structural Integrity: The structural information from NMR (confirming connectivity), FT-IR (confirming functional groups), and MS (confirming molecular weight) must all be consistent with the structure of this compound.
Summary Comparison of Analytical Techniques
| Technique | Primary Application | Strengths | Limitations | Key Validation Parameters |
| HPLC-UV | Purity assay, quantification of impurities | High precision and accuracy, well-established for regulatory submissions.[1] | Requires a reference standard for absolute quantification; may not detect non-chromophoric impurities. | Specificity, Linearity, Range, Accuracy, Precision, LOQ/LOD.[9] |
| GC-MS | Identification of volatile impurities and by-products | High sensitivity and specificity for identification; excellent for separating isomers.[14] | Not suitable for non-volatile or thermally labile compounds; quantification can be less precise than HPLC. | Specificity, LOD, System Suitability. |
| NMR Spectroscopy | Definitive structure elucidation and identification | Provides unambiguous structural information; can be used for quantitative analysis (qNMR).[12] | Lower sensitivity compared to chromatographic methods; can be complex to interpret mixtures. | Specificity (structural confirmation). |
| FT-IR Spectroscopy | Rapid identity confirmation of functional groups | Fast, non-destructive, requires minimal sample preparation.[12] | Provides limited structural information; not suitable for quantification. | Specificity (identity confirmation). |
| TGA / DSC | Thermal stability assessment, absolute purity determination | DSC can determine absolute purity without a reference standard[21]; TGA provides key stability data. | DSC purity analysis is only suitable for high-purity (>98.5%), crystalline, and thermally stable compounds.[21] | Accuracy and Precision of temperature and enthalpy measurements. |
Conclusion
The characterization of this compound is a multi-faceted task that requires an integrated and cross-validated analytical approach. No single technique can provide a complete picture of the compound's identity, purity, and stability. By strategically combining the high-resolution separation of chromatography (HPLC, GC-MS), the definitive structural insight of spectroscopy (NMR, FT-IR), and the thermodynamic assessment of thermal analysis (DSC, TGA), researchers and drug development professionals can build a comprehensive and reliable data package. This self-validating system of orthogonal techniques ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate, satisfying the stringent requirements of scientific integrity and regulatory scrutiny.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 3. 662116-67-8|this compound|BLD Pharm [bldpharm.com]
- 4.  this compound  [lianhe-aigen.com]
- 5. calpaclab.com [calpaclab.com]
- 6. synchem.de [synchem.de]
- 7. 4,5-Dichloro-3-nitropyridin-2-amine , Package: 50g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 8. ema.europa.eu [ema.europa.eu]
- 9. uspbpep.com [uspbpep.com]
- 10. database.ich.org [database.ich.org]
- 11. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identity determination and purity testing [chemcon.com]
- 13. benchchem.com [benchchem.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. hpst.cz [hpst.cz]
- 16. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 21. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 22. iitk.ac.in [iitk.ac.in]
- 23. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 4,5-Dichloro-3-nitropyridin-2-amine
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. Yet, the very novelty of these compounds demands our utmost respect and diligence when it comes to safety. One such compound, 4,5-Dichloro-3-nitropyridin-2-amine, presents a significant hazard profile that necessitates a comprehensive and meticulous approach to its handling. This guide moves beyond a simple checklist of safety procedures to provide a deeper, experience-driven understanding of why each step is critical, ensuring a self-validating system of safety for you and your team.
Understanding the Hazard: A Proactive Stance on Safety
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Fatal if swallowed and toxic in contact with skin or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes severe skin burns.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]
-
Aquatic Hazard: Toxic to aquatic life with long-lasting effects.[1]
The presence of both chloro and nitro groups on the pyridine ring contributes to its reactivity and toxicity. The primary routes of exposure are inhalation of the dust, skin contact, and ingestion. Therefore, our safety protocols must be designed to eliminate these exposure pathways.
Core Principles of Handling: A Multi-layered Defense
Our approach to handling this compound is built on a hierarchy of controls, prioritizing engineering controls, followed by administrative controls, and finally, personal protective equipment (PPE).
Engineering Controls: Your First Line of Defense
All work with this compound, from weighing to reaction workup, must be conducted within a certified chemical fume hood.[1][2][3] This is non-negotiable. The fume hood's consistent airflow is critical to prevent the inhalation of fine powders or vapors. Ensure the fume hood has a valid inspection sticker and that you are familiar with its proper operation, including keeping the sash at the appropriate height.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are paramount, a robust PPE ensemble is mandatory for all handling of this compound.[2] The selection of PPE should be based on a thorough risk assessment of the planned procedure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves.[2] | Provides a robust barrier against dermal absorption. The outer glove can be removed if contaminated, leaving a clean glove underneath. Powder-free gloves prevent the aerosolization of the compound. |
| Gown/Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[2] | Protects the body and personal clothing from contamination. The back-closing design minimizes the risk of frontal contamination. |
| Eye & Face Protection | Safety goggles and a full-face shield.[1][3][4][5][6] | Protects the eyes and face from splashes or airborne particles of the compound. |
| Respiratory Protection | A minimum of a NIOSH-approved N100, R100, or P100 disposable filtering facepiece respirator is required when handling the powder.[1][2] For larger quantities or situations with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) should be considered. | Prevents the inhalation of the toxic dust particles. |
| Shoe Covers | Disposable shoe covers.[2] | Prevents the tracking of contamination out of the laboratory. |
Operational Plan: Step-by-Step Guidance for Safe Handling
Pre-experiment Preparation: Setting the Stage for Safety
-
Designated Area: All work with this compound should be performed in a designated area within the laboratory. This area should be clearly marked with appropriate hazard signage.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6][7][8] Have a chemical spill kit readily available.
-
Waste Containers: Prepare designated, labeled hazardous waste containers for solid and liquid waste.[9]
Donning PPE: A Deliberate and Methodical Approach
The order in which you put on your PPE is crucial to prevent cross-contamination.
Handling Procedures: Precision and Caution in Every Step
Weighing the Solid Compound:
-
Perform all weighing activities within a chemical fume hood.
-
Use a disposable weighing boat or paper.
-
Handle the container with care to minimize the generation of dust. Do not tap or shake the container.
-
After weighing, carefully transfer the compound to your reaction vessel.
-
Dispose of the weighing boat/paper in the designated solid hazardous waste container.
Preparing a Solution:
-
Add the solvent to the reaction vessel containing the pre-weighed solid.
-
Ensure the vessel is appropriately sized to prevent splashing.
-
If heating is required, use a controlled heating mantle and monitor the reaction closely.
Running the Reaction and Work-up:
-
Keep the reaction vessel within the fume hood at all times.
-
Use a closed system whenever possible to minimize the release of vapors.
-
During work-up procedures such as extractions, vent the separatory funnel frequently and direct the opening away from you and into the back of the fume hood.
Emergency Procedures: Preparedness is Key
Spills:
-
Evacuate: Immediately evacuate the area and alert your colleagues.
-
Isolate: If safe to do so, close the fume hood sash.
-
PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.[2]
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[6] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Disposal Plan: Responsible Stewardship from Cradle to Grave
All waste generated from the handling of this compound is considered hazardous waste and must be disposed of accordingly.
-
Segregation: Keep solid and liquid waste streams separate.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[9]
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Disposal Request: Follow your institution's procedures for the pickup and disposal of hazardous waste.[9]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. biosynth.com [biosynth.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
